molecular formula C13H13NO2 B1314070 Ethyl 2-(quinolin-2-YL)acetate CAS No. 5100-57-2

Ethyl 2-(quinolin-2-YL)acetate

Cat. No.: B1314070
CAS No.: 5100-57-2
M. Wt: 215.25 g/mol
InChI Key: OQQYMAOGIWMABG-UHFFFAOYSA-N
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Description

Ethyl 2-(quinolin-2-YL)acetate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-quinolin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)9-11-8-7-10-5-3-4-6-12(10)14-11/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQYMAOGIWMABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499887
Record name Ethyl (quinolin-2-yl)acetate
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URL https://comptox.epa.gov/dashboard/DTXSID30499887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5100-57-2
Record name Ethyl (quinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(quinolin-2-yl)acetate (CAS 5100-57-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl 2-(quinolin-2-yl)acetate, a key building block in modern drug discovery.

Physicochemical Properties

This compound is a quinoline derivative with the chemical formula C₁₃H₁₃NO₂. While some experimental data is available, other properties are predicted based on its structure.

PropertyValueSource
CAS Number 5100-57-2[1]
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1][2]
Physical State Liquid[2]
Boiling Point 147-150 °C at 5 Torr[3]
160 °C at 3 Torr (lit.)[2]
Density 1.156 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.18 ± 0.48 (Predicted)[3]
Storage Temperature 2-8°C[3]

Spectroscopic and Analytical Data (Predicted)

Technique Expected Features
¹H NMR Ethyl group: A triplet signal around 1.2-1.3 ppm (3H, -CH₃) and a quartet signal around 4.1-4.2 ppm (2H, -OCH₂-). Methylene bridge: A singlet signal for the -CH₂- group attached to the quinoline ring. Quinoline ring: A series of signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the quinoline scaffold.
¹³C NMR Ethyl group: Signals around 14 ppm (-CH₃) and 60-61 ppm (-OCH₂-). Ester carbonyl: A signal in the range of 170-175 ppm. Methylene bridge: A signal for the -CH₂- carbon. Quinoline ring: Multiple signals in the aromatic region (approximately 120-150 ppm).
Infrared (IR) Spectroscopy A strong absorption band for the C=O (ester carbonyl) stretch, typically in the range of 1735-1750 cm⁻¹. C-O stretching bands between 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ at m/z = 215. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z = 170, or the loss of the entire ethyl acetate moiety.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be inferred from general methods for the synthesis of quinoline derivatives. A common approach involves the reaction of a suitable quinoline precursor with an ethyl acetate synthon.

One potential synthetic pathway is the reaction of 2-(chloromethyl)quinoline with a source of ethyl acetate enolate or a related nucleophile. Alternatively, a more common route for analogous compounds involves the reaction of a quinoline derivative with ethyl chloroacetate in the presence of a base.

Below is a generalized, hypothetical experimental protocol based on common organic synthesis techniques for similar molecules.

Generalized Synthetic Protocol
  • Starting Material Preparation : Synthesis of a suitable 2-substituted quinoline precursor. This could involve established methods like the Doebner-von Miller reaction or the Friedländer synthesis.

  • Esterification/Alkylation : The quinoline precursor is reacted with an excess of ethyl chloroacetate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the reaction mixture to facilitate the nucleophilic substitution.

  • Reaction Conditions : The mixture is typically stirred at an elevated temperature (e.g., 60-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

G Generalized Synthetic Workflow start Quinoline Precursor + Ethyl Chloroacetate solvent Add polar aprotic solvent (e.g., DMF) start->solvent base Add base (e.g., K2CO3) solvent->base reaction Heat and stir for several hours (Monitor by TLC) base->reaction workup Cool, remove solvent, and perform aqueous work-up reaction->workup purification Purify by column chromatography workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Discovery

While specific biological activities for this compound itself are not extensively documented, its primary significance in the scientific community lies in its role as a Protein Degrader Building Block . This positions the compound as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Role in PROTAC Technology

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein of interest (the "warhead").

  • A ligand that binds to an E3 ubiquitin ligase (the "anchor").

  • A chemical linker that connects the warhead and the anchor.

This compound serves as a versatile scaffold or starting material for the elaboration of either the warhead, the linker, or potentially a component of the E3 ligase ligand, depending on the design of the final PROTAC molecule. The quinoline moiety is a common scaffold in medicinal chemistry and can be functionalized to bind to various protein targets.

Mechanism of Action of PROTACs

The mechanism by which PROTACs induce protein degradation is a catalytic cycle:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

  • Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • Recycling : The PROTAC molecule is released and can induce the degradation of another target protein molecule.

G PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation and Recycling PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds TernaryComplex POI-PROTAC-E3 Complex Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI E3 ligase transfers Ub Ub Ubiquitin Ub->TernaryComplex Ub_POI->PROTAC releases Proteasome 26S Proteasome Ub_POI->Proteasome is recognized by Degraded Degraded Peptides Proteasome->Degraded degrades into

The catalytic cycle of PROTAC-mediated protein degradation.
Logical Integration of this compound into a PROTAC

As a building block, this compound can be chemically modified to be incorporated into a PROTAC structure. For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker. The quinoline ring itself can be the protein-targeting moiety or be further functionalized.

G Integration of Building Block into a PROTAC BuildingBlock This compound Modification Chemical Modification (e.g., hydrolysis) BuildingBlock->Modification FunctionalizedQuinoline Functionalized Quinoline (Warhead or Linker Attachment Point) Modification->FunctionalizedQuinoline Linker Linker FunctionalizedQuinoline->Linker PROTAC Final PROTAC Molecule E3Ligand E3 Ligase Ligand Linker->E3Ligand Linker->PROTAC

A conceptual diagram showing the incorporation of the building block into a PROTAC.

Conclusion

This compound (CAS 5100-57-2) is a valuable chemical intermediate with physicochemical properties that make it suitable for a range of organic transformations. Its primary importance in the current research landscape is its role as a versatile building block for the synthesis of PROTACs. The quinoline scaffold is a well-established pharmacophore, and its incorporation into protein-degrading molecules offers exciting possibilities for the development of novel therapeutics targeting a wide range of diseases. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery and chemical biology.

References

An In-depth Technical Guide to Ethyl 2-(quinolin-2-yl)acetate: Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, plausible synthesis routes, and physicochemical properties of Ethyl 2-(quinolin-2-yl)acetate. The information is intended to support research and development efforts in medicinal chemistry and materials science where the quinoline scaffold is a key pharmacophore or functional moiety.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a quinoline ring system linked to an ethyl acetate group at the 2-position. The quinoline moiety is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical Structure of this compound

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
CAS Number 5100-57-2
Appearance Expected to be a liquid or low-melting solid
Boiling Point 147-150 °C at 5 Torr
Solubility Soluble in common organic solvents like ethanol, DMSO, and dichloromethane

Plausible Synthesis of this compound

Proposed Synthesis Workflow: Friedländer Annulation

The proposed synthesis involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst to yield an intermediate, which is then converted to this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde Condensation Friedländer Annulation (Acid or Base Catalysis) 2-Aminobenzaldehyde->Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Condensation Target_Molecule This compound Condensation->Target_Molecule Cyclization & Aromatization

Caption: Proposed synthesis workflow for this compound via Friedländer Annulation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on the general principles of the Friedländer synthesis.[1][2][3][4][5][6]

Materials:

  • 2-Aminobenzaldehyde

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Sodium ethoxide (catalyst)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous sodium sulfate

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents).

  • Catalysis: Carefully add a catalytic amount of sodium ethoxide to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related quinoline derivatives found in the literature.[7][8][9][10][11][12][13]

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1 - 8.3d1HH at position 4 (quinoline)
~7.5 - 8.0m4HAromatic H (quinoline)
~7.3 - 7.5m1HAromatic H (quinoline)
~4.2q2H-O-CH₂ -CH₃
~4.0s2H-CH₂ -COO-
~1.3t3H-O-CH₂-CH₃
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~170C =O (ester)
~158C -2 (quinoline)
~147Quaternary C (quinoline)
~136C -4 (quinoline)
~129 - 130Aromatic CHs (quinoline)
~126 - 128Aromatic CHs (quinoline)
~118 - 120Aromatic CH (quinoline)
~61-O-CH₂ -CH₃
~45-CH₂ -COO-
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3050C-H stretch (aromatic)
~2980C-H stretch (aliphatic)
~1735C=O stretch (ester)[14]
~1600, 1500, 1450C=C stretch (aromatic)
~1250 - 1000C-O stretch (ester)[14]
Mass Spectrometry
m/zAssignment
215[M]⁺ (Molecular ion)
170[M - OCH₂CH₃]⁺
142[M - COOCH₂CH₃]⁺

Conclusion

This technical guide provides essential information on the structure, synthesis, and expected analytical data for this compound. The proposed Friedländer synthesis offers a reliable and adaptable method for its preparation in a laboratory setting. The compiled data serves as a valuable resource for researchers engaged in the design and synthesis of novel quinoline-based molecules for various applications in drug discovery and materials science. Further experimental validation of the proposed synthesis and spectroscopic data is encouraged.

References

Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(quinolin-2-yl)acetate is a quinoline derivative with potential applications in medicinal chemistry and materials science. Quinoline scaffolds are present in numerous biologically active compounds, making their derivatives subjects of significant research interest. This technical guide provides a summary of the expected spectroscopic data for this compound, based on available information for structurally similar compounds, and outlines a general experimental protocol for its synthesis and characterization.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.1-8.3d1HH-4 (Quinoline)
~7.8-8.0d1HH-8 (Quinoline)
~7.6-7.8m2HH-5, H-7 (Quinoline)
~7.4-7.6t1HH-6 (Quinoline)
~7.3-7.4d1HH-3 (Quinoline)
~4.2q2H-O-CH₂ -CH₃
~4.0s2H-CH₂ -COO-
~1.3t3H-O-CH₂-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~170C =O (Ester)
~158C -2 (Quinoline)
~147C -8a (Quinoline)
~136C -4 (Quinoline)
~129C -7 (Quinoline)
~128C -5 (Quinoline)
~127C -4a (Quinoline)
~126C -6 (Quinoline)
~122C -3 (Quinoline)
~61-O-CH₂ -CH₃
~45-CH₂ -COO-
~14-O-CH₂-CH₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (aromatic)
~2980MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1600, ~1500Medium-StrongC=C and C=N stretch (quinoline ring)
~1250StrongC-O stretch (ester)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
215[M]⁺ (Molecular Ion)
170[M - OCH₂CH₃]⁺
142[M - COOCH₂CH₃]⁺
128[Quinoline]⁺

Experimental Protocols

The following is a generalized protocol for the synthesis and characterization of this compound, adapted from procedures for similar quinoline derivatives.

Synthesis of this compound

This synthesis can be approached via a radical-mediated coupling of quinaldine with an ethyl glyoxylate derivative or through a transition-metal-catalyzed cross-coupling reaction. A common method involves the reaction of 2-chloroquinoline with ethyl acetoacetate followed by hydrolysis and decarboxylation.

Materials:

  • 2-Chloroquinoline

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature.

  • 2-Chloroquinoline is then added to the reaction mixture.

  • The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a quinoline derivative like this compound.

experimental_workflow Experimental Workflow for this compound start Starting Materials (e.g., 2-Chloroquinoline, Ethyl Acetoacetate) synthesis Chemical Synthesis (e.g., Cross-Coupling Reaction) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product characterization Spectroscopic Characterization product->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Synthesis and Characterization Workflow

Disclaimer: The spectroscopic data presented in this document are predicted values based on analogous compounds and have not been experimentally verified for this compound. The experimental protocol is a general guideline and may require optimization. Researchers should consult relevant literature and perform their own characterization to confirm the identity and purity of their synthesized compound.

An In-depth Technical Guide to Ethyl 2-(quinolin-2-YL)acetate: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(quinolin-2-yl)acetate is a quinoline derivative of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. It includes a thorough compilation of its physicochemical properties, spectroscopic data, and an exploration of its known biological activities. The document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the quinoline scaffold.

Introduction and Historical Context

The discovery of quinoline in the early 19th century from coal tar marked the beginning of extensive research into its derivatives due to their wide range of biological activities. The quinoline ring system is a core structural motif in many natural products and synthetic drugs, including antimalarials, antibacterials, and anticancer agents.

While the precise date and discoverer of the first synthesis of this compound are not prominently documented in readily available historical records, its preparation falls under the broader and well-established field of quinoline chemistry. The development of synthetic routes to quinoline-2-acetic acid and its esters is a logical extension of classical quinoline synthesis methods. One of the foundational methods for quinoline synthesis is the Friedländer synthesis , first reported by Paul Friedländer in 1882.[1] This reaction, involving the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group, provides a versatile route to a wide array of substituted quinolines. It is highly probable that early syntheses of this compound were achieved through variations of this and other classical quinoline syntheses.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 5100-57-2[2][3][4]
Molecular Formula C₁₃H₁₃NO₂[2]
Molecular Weight 215.25 g/mol [2]
Boiling Point 160 °C at 3 Torr[4]
Appearance Not specified (likely liquid)
Solubility Soluble in most organic solvents
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following are the expected spectroscopic characteristics based on the analysis of its structure and data from related compounds.

2.2.1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the ethyl acetate moiety.

  • Quinoline Protons: A series of multiplets in the aromatic region (δ 7.0-8.5 ppm).

  • Methylene Protons (-CH₂-): A singlet or a pair of doublets for the methylene group attached to the quinoline ring, and a quartet for the methylene group of the ethyl ester.

  • Methyl Protons (-CH₃): A triplet for the methyl group of the ethyl ester.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.

  • C=N and C=C Stretch (Quinoline): Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ester): A strong band in the 1300-1100 cm⁻¹ region.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

2.2.3. Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 215, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic fragments of the quinoline ring.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods in quinoline chemistry. A logical and commonly employed synthetic strategy involves the introduction of the acetate side chain onto a pre-formed quinoline ring.

General Synthetic Approach

A plausible and efficient synthetic pathway is the reaction of a suitable 2-substituted quinoline precursor with an ethyl acetate synthon. For instance, the reaction of 2-chloroquinoline with the enolate of ethyl acetate represents a direct method for the formation of the target molecule.

General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

The following is a representative experimental protocol based on common organic synthesis techniques for analogous compounds.

Materials:

  • 2-Chloroquinoline

  • Ethyl acetate

  • Sodium hydride (NaH) or another suitable strong base

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add ethyl acetate (1.0 equivalent) dropwise to the suspension over 15-20 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Nucleophilic Substitution: Dissolve 2-chloroquinoline (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the prepared ethyl acetate enolate solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) until the starting material (2-chloroquinoline) is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench it by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activity and Potential Applications

While extensive biological data for this compound itself is not widely published, the quinoline scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[5][6][7] Derivatives of quinoline-2-carboxylic acid and its esters have been investigated for various therapeutic applications.[5]

Potential as an Antimicrobial Agent

Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[7] The nitrogen atom in the quinoline ring and the potential for intercalation with DNA or inhibition of key microbial enzymes make this class of compounds a rich source for the development of new anti-infective agents. Further screening of this compound against a panel of pathogenic bacteria and fungi is warranted to explore its potential in this area.

Potential as an Anticancer Agent

The quinoline core is present in several anticancer drugs. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and other enzymes crucial for cancer cell proliferation. Studies on related quinoline carboxylic acid derivatives have shown antiproliferative activity against various cancer cell lines.[6] The potential of this compound as an anticancer agent could be investigated through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Biological_Screening_Workflow Start This compound In_Vitro_Screening In Vitro Biological Screening Start->In_Vitro_Screening Antimicrobial_Assays Antimicrobial Assays (Antibacterial, Antifungal) In_Vitro_Screening->Antimicrobial_Assays Anticancer_Assays Anticancer Assays (Cytotoxicity against cancer cell lines) In_Vitro_Screening->Anticancer_Assays Mechanism_of_Action Mechanism of Action Studies Antimicrobial_Assays->Mechanism_of_Action Anticancer_Assays->Mechanism_of_Action Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Topoisomerase, Kinase) Mechanism_of_Action->Enzyme_Inhibition DNA_Interaction DNA Interaction Studies Mechanism_of_Action->DNA_Interaction Lead_Compound Identification as a Potential Lead Compound Enzyme_Inhibition->Lead_Compound DNA_Interaction->Lead_Compound

Workflow for the biological evaluation of this compound.

Conclusion

This compound is a synthetically accessible quinoline derivative with potential for further investigation in the field of medicinal chemistry. While its specific discovery and biological profile are not yet extensively detailed in the literature, its structural relationship to a wide range of biologically active quinolines suggests that it may possess valuable therapeutic properties. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers to further explore the chemical and biological landscape of this promising molecule. Future studies should focus on its definitive synthesis, comprehensive spectroscopic characterization, and a thorough evaluation of its biological activities to unlock its full potential in drug discovery and development.

References

An In-depth Technical Guide on Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for Ethyl 2-(quinolin-2-YL)acetate, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

PropertyValueReference
Molecular Formula C13H13NO2[1][2][3][4][5]
Molecular Weight 215.25 g/mol [1][2][3][4][5]

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula, such as mass spectrometry and elemental analysis, are standard procedures in analytical chemistry. The data presented in this guide is consistent with values reported in established chemical databases.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its molecular formula, and its corresponding molecular weight.

Compound This compound Formula Molecular Formula C13H13NO2 Compound:f0->Formula:f0 has MolWeight Molecular Weight 215.25 g/mol Formula:f1->MolWeight:f0 determines

Caption: Relationship between chemical name, formula, and molecular weight.

References

Stability and Storage of Ethyl 2-(quinolin-2-YL)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(quinolin-2-YL)acetate is a quinoline derivative with potential applications in pharmaceutical research and development. As with any chemical compound intended for these purposes, understanding its stability profile and optimal storage conditions is critical to ensure its integrity, purity, and performance in experimental settings. This technical guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and potential degradation pathways of this compound. It also outlines detailed experimental protocols for its stability assessment based on established guidelines.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate stability studies.

PropertyValueSource
CAS Number 5100-57-2[1][2]
Molecular Formula C₁₃H₁₃NO₂[1][2]
Molecular Weight 215.25 g/mol [1][2]
Physical State Orange oil / Liquid[3]
Boiling Point 160 °C at 3 Torr[3]

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is paramount. Based on information from chemical suppliers, the following conditions are recommended:

ParameterRecommendationSource
Temperature 2-8°C[1]
Atmosphere Sealed in a dry environment[1]
Light Store in a light-resistant containerGeneral good practice
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong basesGeneral chemical knowledge

Potential Degradation Pathways

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis, particularly in the presence of acids or bases, to yield 2-(quinolin-2-yl)acetic acid and ethanol.[4][5] This reaction is catalyzed by the presence of moisture and can be accelerated by elevated temperatures.

A simplified workflow for this degradation process is illustrated below:

G cluster_hydrolysis Ester Hydrolysis Pathway Ethyl_2_quinolin_2_YL_acetate This compound Products 2-(quinolin-2-yl)acetic acid + Ethanol Ethyl_2_quinolin_2_YL_acetate->Products Hydrolysis H2O_H_OH H₂O (Acid or Base Catalyst) H2O_H_OH->Ethyl_2_quinolin_2_YL_acetate

Caption: Proposed ester hydrolysis degradation pathway.

Quinoline Ring Oxidation

The quinoline ring system can undergo oxidative degradation. Microbial degradation studies on quinoline have shown that hydroxylation is a common initial step, often at the 2-position, leading to the formation of 2-hydroxyquinoline.[6][7][8] While this compound is already substituted at the 2-position, other positions on the quinoline ring could be susceptible to oxidation, especially when exposed to light, atmospheric oxygen, or oxidizing agents.

Below is a conceptual diagram illustrating a potential oxidative degradation:

G cluster_oxidation Oxidative Degradation Pathway Ethyl_acetate This compound Hydroxylated_product Hydroxylated Quinoline Derivative Ethyl_acetate->Hydroxylated_product Oxidation Oxidizing_agent Oxidizing Agent (e.g., O₂, light) Oxidizing_agent->Ethyl_acetate

Caption: Conceptual oxidative degradation of the quinoline ring.

Experimental Protocols for Stability Testing

To rigorously assess the stability of this compound, a systematic approach following established guidelines, such as those from the International Council for Harmonisation (ICH), is recommended.[9][10]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.

1. Hydrolytic Stability:

  • Protocol: Dissolve a known concentration of this compound in solutions of varying pH (e.g., 0.1 N HCl, water, and 0.1 N NaOH).

  • Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

2. Oxidative Stability:

  • Protocol: Dissolve the compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Conditions: Store the solution at room temperature for a set duration.

  • Analysis: Monitor the reaction mixture by HPLC to track the formation of oxidative degradants.

3. Photostability:

  • Protocol: Expose a thin layer of the solid compound or a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9][11] A dark control sample should be stored under the same conditions but protected from light.

  • Conditions: The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Analysis: Compare the samples exposed to light with the dark control using HPLC to assess for photodegradation.

The following diagram outlines the workflow for a comprehensive forced degradation study:

G cluster_workflow Forced Degradation Study Workflow Start This compound Sample Acid_Hydrolysis Acidic Conditions (e.g., 0.1N HCl, 60°C) Start->Acid_Hydrolysis Base_Hydrolysis Basic Conditions (e.g., 0.1N NaOH, 60°C) Start->Base_Hydrolysis Oxidation Oxidative Conditions (e.g., 3% H₂O₂) Start->Oxidation Photostability Light Exposure (ICH Q1B) Start->Photostability Thermal Thermal Stress (e.g., 80°C) Start->Thermal Analysis Analyze by Stability-Indicating HPLC Method Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Photostability->Analysis Thermal->Analysis Identify Identify Degradation Products (e.g., LC-MS) Analysis->Identify

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, long-term and accelerated stability studies should be conducted on the bulk substance.

1. Long-Term Stability:

  • Protocol: Store samples of this compound under the recommended storage conditions (2-8°C, sealed, dry, and protected from light).

  • Testing Frequency: Analyze the samples at initial, 3, 6, 9, 12, 18, and 24 months, and then annually.

  • Parameters: Assess appearance, purity (by HPLC), and the presence of any degradation products.

2. Accelerated Stability:

  • Protocol: Store samples at elevated temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH).

  • Testing Frequency: Analyze the samples at initial, 3, and 6 months.[12]

  • Purpose: The data from accelerated studies can be used to predict the shelf-life of the compound under the recommended long-term storage conditions.

Conclusion

This compound is a liquid or oily substance that should be stored in a dry, sealed container at refrigerated temperatures (2-8°C) and protected from light. The primary potential degradation pathways are hydrolysis of the ethyl ester and oxidation of the quinoline ring. A comprehensive stability testing program, including forced degradation, long-term, and accelerated studies, is crucial to fully characterize its stability profile. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to ensure the quality and reliability of this compound in their work.

References

Navigating the Synthesis and Characterization of Ethyl 2-(quinolin-2-YL)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the purity and characterization of Ethyl 2-(quinolin-2-YL)acetate. This document provides an in-depth overview of the synthetic pathways, purification protocols, and analytical characterization of a closely related and well-documented analogue, Ethyl 2-(quinolin-8-yloxy)acetate, due to the limited availability of detailed public data for the title compound.

While this compound is commercially available, detailed scientific literature outlining its synthesis, purification, and comprehensive characterization is not readily accessible. This guide leverages available information on a structurally similar isomer, Ethyl 2-(quinolin-8-yloxy)acetate, to provide a framework for understanding the likely methodologies and analytical data associated with this class of compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 5100-57-2[1]
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]

Synthesis and Purification

A representative synthetic protocol for a related quinoline acetate derivative, Ethyl 2-(quinolin-8-yloxy)acetate, involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate. This reaction provides a model for the potential synthesis of this compound, likely proceeding through a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate

This protocol is adapted from established literature for the synthesis of a related isomer and can serve as a starting point for the synthesis of this compound.[2]

Materials:

  • 8-hydroxyquinoline

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Acetone

  • Dichloromethane

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A mixture of 8-hydroxyquinoline and ethyl chloroacetate is refluxed in dry acetone in the presence of anhydrous potassium carbonate.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the solvent is removed under reduced pressure.[4]

  • The residue is treated with water and extracted with dichloromethane.[4]

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.[4]

  • Purification is achieved by flash column chromatography.[4]

Logical Workflow for Synthesis and Purification

Reactants 8-Hydroxyquinoline + Ethyl Chloroacetate + K2CO3 in Acetone Reaction Reflux Reactants->Reaction Workup Solvent Removal & Aqueous Workup Reaction->Workup Extraction Dichloromethane Extraction Workup->Extraction Drying Drying with MgSO4 Extraction->Drying Purification Flash Column Chromatography Drying->Purification Product Pure Ethyl 2-(quinolin-8-yloxy)acetate Purification->Product

Caption: Synthetic and purification workflow for a quinoline acetate derivative.

Characterization and Purity Analysis

A suite of analytical techniques is essential for the comprehensive characterization and purity assessment of quinoline derivatives. These methods provide information on the chemical structure, composition, and the presence of any impurities.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for a quinoline acetate derivative, based on information for related compounds.

TechniqueExpected Observations
¹H NMR Signals corresponding to the quinoline ring protons, the methylene protons of the acetate group, and the ethyl ester protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester.
IR Spectroscopy Characteristic absorption bands for C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Thin-Layer Chromatography (TLC) A single spot under UV visualization, indicating the purity of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak, allowing for quantitative purity assessment.
Experimental Protocols for Characterization

Detailed methodologies for the characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on an FTIR spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Characteristic peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI).

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]

Chromatographic Analysis:

  • TLC: Performed on silica gel plates with a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether). Visualization is achieved under UV light.[3][4]

  • HPLC: Conducted using a C18 column with a gradient elution of solvents such as acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA). Detection is typically performed using a UV detector.

Characterization Workflow Diagram

cluster_Structural_Elucidation Structural Elucidation cluster_Purity_Assessment Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry (HRMS) TLC Thin-Layer Chromatography (TLC) HPLC High-Performance Liquid Chromatography (HPLC) Purified_Compound Purified Compound Purified_Compound->NMR Purified_Compound->IR Purified_Compound->MS Purified_Compound->TLC Purified_Compound->HPLC

Caption: Analytical workflow for the characterization of a purified quinoline derivative.

Conclusion

This technical guide provides a comprehensive overview of the anticipated methods for the synthesis, purification, and characterization of this compound, primarily based on data from the closely related isomer, Ethyl 2-(quinolin-8-yloxy)acetate. The detailed experimental protocols and characterization workflows serve as a valuable resource for researchers engaged in the synthesis and analysis of novel quinoline-based compounds for applications in drug discovery and materials science. Further experimental investigation is necessary to establish the specific parameters and analytical data for this compound.

References

A Technical Guide to Ethyl 2-(quinolin-2-YL)acetate for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Ethyl 2-(quinolin-2-YL)acetate stands as a valuable heterocyclic building block. Its quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, making this ester a key intermediate in the synthesis of novel therapeutic agents and functional materials. This in-depth guide provides a comprehensive overview of its commercial availability, key technical data, and potential experimental applications.

Commercial Availability and Supplier Specifications

This compound (CAS No. 5100-57-2) is readily available from a range of commercial chemical suppliers catering to the research and development sector. The compound, with a molecular formula of C₁₃H₁₃NO₂ and a molecular weight of approximately 215.25 g/mol , is typically supplied as a liquid or an orange-colored oil.[1][2][3] Purity levels generally meet or exceed 95%, with some suppliers offering higher purity grades.[2][4][5] For ease of comparison, the following table summarizes the offerings from several prominent suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable QuantitiesPrice (USD)
Parchem 5100-57-2C₁₃H₁₃NO₂215.00InquiryBulk/CustomInquiry
BLD Pharm 5100-57-2C₁₃H₁₃NO₂215.25InquiryInquiryInquiry
Hoffman Fine Chemicals 5100-57-2C₁₃H₁₃NO₂215.2597%Inquiry$1,475.00
CP Lab Safety 5100-57-2C₁₃H₁₃NO₂215.3≥95%1 gInquiry
Abovchem 5100-57-2C₁₃H₁₃NO₂215.2595%250 mg, 1 g, 5 gInquiry

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols and Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis, primarily as a precursor to more complex quinoline derivatives. The ester functionality and the activated methylene group offer multiple avenues for chemical modification. While specific protocols for every conceivable reaction are extensive, this section details a representative experimental procedure for the hydrolysis of the ester to its corresponding carboxylic acid, a common subsequent step in many synthetic routes.

Protocol: Hydrolysis of this compound to 2-(quinolin-2-YL)acetic acid

This protocol describes a standard procedure for the saponification of the ethyl ester to yield the free carboxylic acid.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1M solution

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of this compound in ethanol.

  • Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (1.2 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the dropwise addition of 1M hydrochloric acid until the pH reaches approximately 3-4.

  • Precipitation and Isolation: The carboxylic acid product should precipitate out of the solution upon acidification. If precipitation is slow, the flask can be cooled in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.

  • Drying: Dry the purified 2-(quinolin-2-YL)acetic acid, for instance, in a vacuum oven at a moderate temperature.

Potential Synthetic Pathways and Logical Workflows

The utility of this compound extends beyond simple hydrolysis. Its activated methylene group makes it a suitable substrate for a variety of carbon-carbon bond-forming reactions, such as the Knoevenagel and Claisen condensations. These reactions are fundamental in extending the carbon skeleton and introducing further functional complexity.

Knoevenagel Condensation Workflow

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a new carbon-carbon double bond.[6][7][8]

Knoevenagel_Condensation Ethyl_2-(quinolin-2-YL)acetate Ethyl_2-(quinolin-2-YL)acetate Reaction_Vessel Reaction_Vessel Ethyl_2-(quinolin-2-YL)acetate->Reaction_Vessel Aldehyde_or_Ketone Aldehyde_or_Ketone Aldehyde_or_Ketone->Reaction_Vessel Base_Catalyst Base_Catalyst Base_Catalyst->Reaction_Vessel (e.g., piperidine) Intermediate_Adduct Intermediate_Adduct Reaction_Vessel->Intermediate_Adduct Dehydration Dehydration Intermediate_Adduct->Dehydration Elimination of water Final_Product α,β-Unsaturated Ester Dehydration->Final_Product

Caption: A logical workflow for the Knoevenagel condensation of this compound.

Claisen Condensation Pathway

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester.[9][10][11][12]

Claisen_Condensation cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_product Product Ester_1 This compound Enolate_Formation Enolate Formation Ester_1->Enolate_Formation Ester_2 Second Ester Molecule Nucleophilic_Attack Nucleophilic Attack Ester_2->Nucleophilic_Attack Base Strong Base (e.g., NaOEt) Base->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Alkoxide Tetrahedral_Intermediate->Elimination Final_Product β-Keto Ester Elimination->Final_Product

Caption: A signaling pathway diagram illustrating the key stages of a Claisen condensation reaction.

References

Methodological & Application

Synthesis of Novel Quinoline Derivatives from Ethyl 2-(quinolin-2-YL)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of quinoline derivatives, utilizing Ethyl 2-(quinolin-2-YL)acetate as a versatile starting material. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the functional handles of the starting material offer numerous avenues for chemical modification, leading to diverse molecular architectures with potential biological activities.[1][2]

Introduction

This compound is a valuable building block for the synthesis of a range of quinoline-based compounds. The presence of an ester group and an active methylene group allows for a variety of chemical transformations, including hydrolysis, amidation, condensation, and alkylation reactions. These reactions enable the introduction of diverse functional groups and the construction of more complex heterocyclic systems. This document outlines key synthetic pathways starting from this compound, providing detailed protocols and expected outcomes.

Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations that can be performed on this compound to generate a library of quinoline derivatives.

Synthesis_Workflow A This compound B 2-(Quinolin-2-YL)acetic acid A->B  Hydrolysis (e.g., NaOH, H₂O/EtOH) C 2-(Quinolin-2-YL)acetohydrazide A->C  Hydrazinolysis (NH₂NH₂·H₂O, EtOH) E Knoevenagel Condensation Products A->E  Knoevenagel Condensation  (ArCHO, base) F Quinolinyl Barbituric Acid Derivatives A->F  Condensation (Urea, NaOEt) G α-Alkylated Quinoline Derivatives A->G  Alkylation (R-X, base) D Schiff Bases C->D  Condensation (ArCHO, EtOH)

Caption: Synthetic routes for the derivatization of this compound.

Data Presentation

The following tables summarize the expected products and reported yields for analogous reactions. Note that yields for reactions starting directly from this compound may vary.

Table 1: Synthesis of 2-(Quinolin-2-YL)acetohydrazide and Subsequent Schiff Bases (Analogous Reactions)

Starting MaterialReagentProductYield (%)Reference
Ethyl (quinolin-8-yloxy)acetateHydrazine hydrate2-(Quinolin-8-yloxy)acetohydrazideNot specified[2]
2-(Quinolin-8-yloxy)acetohydrazideVarious aromatic aldehydesN'-Arylidene-2-(quinolin-8-yloxy)acetohydrazidesNot specified[1]

Table 2: Synthesis of Quinolinyl Barbituric Acid Derivatives (Analogous Reaction)

Starting MaterialReagentsProductYield (%)Reference
Diethyl malonateUrea, Sodium ethoxideBarbituric acid72-78[3]

Experimental Protocols

Protocol 1: Synthesis of 2-(Quinolin-2-YL)acetic acid (Hydrolysis)

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Hydrolysis_Workflow A This compound B Dissolve in EtOH/H₂O A->B C Add NaOH solution B->C D Reflux C->D E Cool and Acidify (HCl) D->E F Collect Precipitate E->F G 2-(Quinolin-2-YL)acetic acid F->G

Caption: Workflow for the hydrolysis of this compound.

Methodology:

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the solution with dilute hydrochloric acid until a precipitate is formed.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(quinolin-2-YL)acetic acid.

Protocol 2: Synthesis of 2-(Quinolin-2-YL)acetohydrazide

This protocol is adapted from the synthesis of 2-(quinolin-8-yloxy)acetohydrazide.[1][2]

Hydrazide_Workflow A This compound B Dissolve in Ethanol A->B C Add Hydrazine Hydrate B->C D Reflux for 6-15 hours C->D E Concentrate and Cool D->E F Collect Precipitate E->F G 2-(Quinolin-2-YL)acetohydrazide F->G

Caption: Workflow for the synthesis of 2-(Quinolin-2-YL)acetohydrazide.

Methodology:

  • Suspend this compound (0.01 mol) in absolute ethanol (50 ml).

  • Add hydrazine hydrate (99%, 0.015 mol) to the suspension.[1]

  • Reflux the reaction mixture for 6-15 hours.[1][2]

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the solution and allow it to cool overnight.[1]

  • Collect the resulting solid by filtration, wash with cold ethanol, dry, and recrystallize from ethanol to obtain 2-(quinolin-2-YL)acetohydrazide.[1]

Protocol 3: Synthesis of Schiff Bases from 2-(Quinolin-2-YL)acetohydrazide

This protocol describes the condensation of the synthesized hydrazide with aromatic aldehydes.[1]

Methodology:

  • Dissolve 2-(quinolin-2-YL)acetohydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (50 ml).[1]

  • Heat the mixture on a water bath for 4-8 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and purify by recrystallization from ethanol to yield the corresponding Schiff base.[1]

Protocol 4: Knoevenagel Condensation with Aromatic Aldehydes

This is a general protocol for the Knoevenagel condensation, as a direct example with this compound was not found. The reactivity will be similar to other active methylene compounds.

Knoevenagel_Workflow A This compound + Aromatic Aldehyde B Dissolve in Solvent (e.g., EtOH) A->B C Add Base Catalyst (e.g., Piperidine) B->C D Reflux C->D E Cool and Precipitate D->E F Collect Product E->F G α,β-Unsaturated Ester Derivative F->G

Caption: General workflow for the Knoevenagel condensation.

Methodology:

  • Dissolve this compound (1 equivalent) and an aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a weak base, such as piperidine or pyridine.

  • Reflux the mixture, and if necessary, remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired α,β-unsaturated ester derivative.

Protocol 5: Synthesis of Quinolinyl Barbituric Acid Derivatives

This protocol is adapted from the classical synthesis of barbituric acid.[3]

Methodology:

  • In a round-bottomed flask fitted with a reflux condenser, dissolve sodium metal (1 gram atom equivalent) in absolute ethanol to prepare sodium ethoxide.

  • To this solution, add this compound (1 mole equivalent).

  • Add a solution of dry urea (1 mole equivalent) in hot absolute ethanol.

  • Reflux the mixture for several hours. A solid precipitate should form.

  • After the reaction is complete, add hot water to dissolve the solid.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the solid by filtration, wash with cold water, and dry to yield the quinolinyl-substituted barbituric acid derivative.

Protocol 6: α-Alkylation of this compound

This is a general protocol for the alkylation of the active methylene group.

Methodology:

  • To a solution of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add this compound (1 equivalent) dropwise at a low temperature (e.g., 0 °C or -78 °C).

  • Stir the mixture for a period to allow for the formation of the enolate.

  • Add an alkylating agent (e.g., an alkyl halide, R-X) (1 equivalent) to the enolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-alkylated quinoline derivative.

Potential Applications and Further Research

The synthesized quinoline derivatives can be screened for a wide range of biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The diverse functionalities introduced through the described synthetic routes allow for the fine-tuning of the physicochemical properties of the molecules, which is crucial in drug discovery and development. Further derivatization of the obtained products can lead to the creation of extensive libraries of novel quinoline compounds for high-throughput screening.

References

Application Notes and Protocols: Ethyl 2-(quinolin-2-YL)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(quinolin-2-YL)acetate is a quinoline derivative that holds significant promise in the field of medicinal chemistry. The quinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives, intended to guide researchers in exploring its therapeutic potential.

Chemical Properties

PropertyValueReference
CAS Number 5100-57-2[1][2]
Molecular Formula C13H13NO2[1][2]
Molecular Weight 215.25 g/mol [1][2]
Boiling Point 160 °C at 3 Torr[2]
Appearance Not specified (likely an oil or low-melting solid)

Synthesis Protocol

Protocol: Synthesis of this compound Derivative

This protocol describes a general method for the synthesis of a substituted ethyl 2-(quinolin-4-yl)-propanoate, which can be adapted for the synthesis of this compound by starting with an appropriate 2-substituted quinoline.

Materials:

  • Substituted 4-chloroquinoline

  • Diethyl sodiomethylmalonate

  • N,N-Dimethylformamide (DMF)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Sodium hydride (60% dispersion in mineral oil)

  • Diethyl methylmalonate

Procedure:

  • Preparation of Diethyl sodiomethylmalonate:

    • Slowly add sodium hydride to a magnetically stirred solution of diethyl methylmalonate in dry DMF at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with 4-chloroquinoline:

    • Add the substituted 4-chloroquinoline to the solution of diethyl sodiomethylmalonate in DMF.

    • Heat the reaction mixture at 100 °C for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[3]

Characterization: The final product should be characterized by techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Applications

This compound and its derivatives have shown potential in several therapeutic areas, as detailed below.

Antimicrobial Activity

Quinoline derivatives are known for their broad-spectrum antimicrobial effects. Substituted ethyl 2-(quinolin-4-yl)-propanoates have been evaluated for their activity against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.[3][4]

Quantitative Data: Antimicrobial Activity of Substituted Ethyl 2-(quinolin-4-yl)-propanoates

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various substituted ethyl 2-(quinolin-4-yl)-propanoates against different microbial strains.[3]

CompoundSubstituentS. aureus (NCTC 6571) MIC (µg/mL)E. coli (NCTC 10418) MIC (µg/mL)C. albicans (NCPF 3179) MIC (µg/mL)H. pylori (3339) MIC (µg/mL)
10b 7-Fluoro12.5>100506.25
10c 8-Fluoro12.5>100506.25
10d 6-Chloro25>10010012.5
10e 7-Chloro12.5>100506.25
10f 8-Chloro12.5>100506.25
10g 6-Bromo25>10010012.5
10h 8-Bromo12.5>100506.25
10i 6-Methyl50>100>10025
10j 7-Methyl25>10010012.5
10k 8-Methyl12.5>100506.25
10l 6,8-Dichloro12.5>100506.25
10m 8-n-Butyl25>10010012.5
10n 8-Ethyl12.5>100506.25
10o 8-n-Propyl12.5>100506.25
10p 8-iso-Propyl12.5>100506.25
Ciprofloxacin -0.250.015--
Amphotericin B ---0.5-

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial and/or fungal strains

  • Appropriate culture media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum:

    • Grow microbial cultures overnight in the appropriate broth.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of the Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in the culture medium in the 96-well plates.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microbes with no compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[3]

Anticancer Activity

Quinoline derivatives have been extensively investigated for their anticancer properties.[5][6] They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway, and the induction of apoptosis.[5][7][8][9]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for a quinoline-based platinum complex against various human cancer cell lines. While not this compound itself, this data for a related quinoline compound provides insight into the potential anticancer efficacy of this class of molecules.[10]

CompoundCell LineIC50 (µM)
Chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) KB (Oral cancer)3.5
Hep-G2 (Liver cancer)0.4
Lu-1 (Lung cancer)0.8
MCF-7 (Breast cancer)2.1
HEK-293 (Normal kidney cells)7.9
Cisplatin KB (Oral cancer)6.8
Hep-G2 (Liver cancer)13.2
Lu-1 (Lung cancer)43.1
MCF-7 (Breast cancer)15.6
HEK-293 (Normal kidney cells)21.3

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[11]

Anti-inflammatory Activity

Quinoline alkaloids have demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.[12] While specific data for this compound is limited, related compounds and ethyl acetate extracts have shown promise in this area.[13][14][15]

Quantitative Data: Anti-inflammatory Activity of a Quinoline Alkaloid

The following table shows the inhibitory effect of a quinoline alkaloid (Compound 6 from Zanthoxylum avicennae) on the production of pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages.[12]

CytokineConcentration of Compound 6 (µM)Inhibition (%)
IL-1β10~40%
20~60%
IL-610~35%
20~55%

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

This protocol describes how to measure the effect of a compound on the production of inflammatory cytokines in macrophage cells.

Materials:

  • RAW264.7 macrophage cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., this compound derivative)

  • ELISA kits for specific cytokines (e.g., IL-6, TNF-α)

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW264.7 cells in complete DMEM.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collection of Supernatant:

    • Collect the cell culture supernatant.

  • Cytokine Measurement:

    • Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production compared to the LPS-treated control group.[14]

Signaling Pathways and Experimental Workflows

Diagram: Proposed Anticancer Signaling Pathway

anticancer_pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline This compound (or derivative) Quinoline->EGFR Inhibits Quinoline->PI3K Inhibits Quinoline->AKT Inhibits

Caption: Proposed mechanism of anticancer activity.

Diagram: General Experimental Workflow for Biological Evaluation

experimental_workflow start Start synthesis Synthesis of This compound start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) purification->anticancer antiinflammatory Anti-inflammatory Assays (Cytokine Measurement) purification->antiinflammatory data_analysis Data Analysis (IC50, MIC calculation) antimicrobial->data_analysis anticancer->data_analysis antiinflammatory->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: General workflow for biological evaluation.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse therapeutic potential. The provided protocols and data serve as a foundation for further research into their antimicrobial, anticancer, and anti-inflammatory activities. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structure for enhanced efficacy and safety, paving the way for the development of novel therapeutic agents.

References

Ethyl 2-(quinolin-2-yl)acetate: A Versatile Intermediate in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 2-(quinolin-2-yl)acetate is a valuable heterocyclic building block extensively utilized as an intermediate in the synthesis of a wide array of novel organic compounds. Its quinoline core and reactive ethyl acetate side chain make it a crucial precursor for the development of new therapeutic agents and functional materials. This application note provides a detailed overview of its synthesis, key applications, and experimental protocols for its use in organic synthesis.

Key Applications

This compound serves as a pivotal starting material in the synthesis of various biologically active molecules and functional materials. The quinoline moiety is a well-established pharmacophore found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The ethyl acetate group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

One of the primary applications of this intermediate is in the synthesis of novel substituted quinoline derivatives. Through reactions such as hydrolysis, amidation, and various condensation reactions, the ethyl acetate side chain can be modified to introduce different pharmacologically relevant functionalities. For instance, it is a key precursor for the synthesis of quinoline-2-acetic acid hydrazides, which can be further derivatized to form a range of heterocyclic systems with potential therapeutic applications.

Synthesis of this compound Analogs

Table 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate - Reactants and Conditions
Reagent/SolventMolar Equivalent/VolumeRole
8-Hydroxyquinoline1.0Starting Material
Ethyl Chloroacetate1.0Reagent
Anhydrous K₂CO₃0.5Base
Dry Acetone-Solvent

Experimental Protocols

Protocol 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate[1]

This protocol describes the synthesis of an isomer of the target compound and can be used as a general guideline for the synthesis of similar quinoline acetate derivatives.

Materials:

  • 8-hydroxyquinoline (0.01 M, 1.45 g)

  • Ethyl chloroacetate (0.01 M, 1.22 g)

  • Anhydrous K₂CO₃ (0.005 M, 0.69 g)

  • Dry acetone

Procedure:

  • A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in dry acetone is refluxed on a water bath for 18 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by a suitable method (e.g., column chromatography) to obtain the desired product.

Application as an Intermediate: Synthesis of Hydrazides

This compound can be readily converted to the corresponding hydrazide, which is a versatile intermediate for the synthesis of various heterocyclic compounds.

Protocol 2: Preparation of 2-(quinolin-8-yloxy)acetohydrazide[1]

This protocol illustrates the conversion of the ethyl ester to a hydrazide, a common transformation for this class of compounds.

Materials:

  • Ethyl (quinolin-8-yloxy)acetate (0.01 M, 2.31 g)

  • Hydrazine hydrate (0.01 M, 1.36 g)

  • Ethanol

Procedure:

  • A solution of ethyl (quinolin-8-yloxy)acetate and hydrazine hydrate in ethanol is refluxed on a water bath for 6 hours.

  • Upon cooling, the product crystallizes from the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried to yield 2-(quinolin-8-yloxy)acetohydrazide.

Table 2: Synthesis of 2-(quinolin-8-yloxy)acetohydrazide - Reactants and Conditions
Reagent/SolventMolar Equivalent/VolumeRole
Ethyl (quinolin-8-yloxy)acetate1.0Starting Material
Hydrazine Hydrate1.0Reagent
Ethanol-Solvent

Further Derivatization: Synthesis of Benzohydrazides

The synthesized acetohydrazide can be further reacted with various substituted benzoic acids to generate a library of N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazide derivatives.

Protocol 3: Preparation of N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazide[1]

Materials:

  • 2-(quinolin-8-yloxy)acetohydrazide (0.01 M, 2.17 g)

  • Substituted benzoic acid (0.01 M)

  • Ethanol

Procedure:

  • A mixture of 2-(quinolin-8-yloxy)acetohydrazide and a substituted benzoic acid in ethanol is refluxed on a water bath for 6 hours.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is recrystallized from a suitable solvent to afford the pure N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazide derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflow for the utilization of quinoline acetate intermediates in the synthesis of more complex molecules.

Synthesis_Workflow cluster_synthesis Synthesis of Quinoline Acetate Intermediate cluster_derivatization Derivatization Hydroxyquinoline Hydroxyquinoline QuinolineAcetate Ethyl Quinoline Acetate Derivative Hydroxyquinoline->QuinolineAcetate K2CO3, Acetone, Reflux EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->QuinolineAcetate Acetohydrazide Acetohydrazide Derivative QuinolineAcetate->Acetohydrazide Hydrazine Hydrate, Ethanol, Reflux Benzohydrazide Benzohydrazide Derivative Acetohydrazide->Benzohydrazide Substituted Benzoic Acid, Ethanol, Reflux

Caption: Synthetic workflow for the preparation and derivatization of ethyl quinoline acetate intermediates.

The versatility of this compound as a synthetic intermediate makes it a compound of significant interest to researchers in medicinal chemistry and materials science. The ability to readily modify its structure allows for the generation of diverse libraries of novel compounds for biological screening and the development of new functional materials. Further exploration of the reactivity of this intermediate is likely to lead to the discovery of new and innovative applications.

Application Notes and Protocols for the Friedländer Condensation using Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedländer condensation is a fundamental and versatile reaction in organic synthesis for the construction of quinoline and polycyclic aromatic nitrogen heterocycles.[1][2][3] This application note provides a detailed protocol for the Friedländer condensation utilizing Ethyl 2-(quinolin-2-YL)acetate as the active methylene compound. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] This document outlines both base- and acid-catalyzed protocols, presents quantitative data in a clear tabular format, and includes diagrams to illustrate the reaction workflow and mechanism, aiming to equip researchers in drug development and organic synthesis with the necessary details to successfully implement this synthetic strategy.

Introduction

First described by Paul Friedländer in 1882, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][4] The reaction can be catalyzed by either acids or bases, or even proceed under high temperatures without a catalyst, making it a highly adaptable method for generating polysubstituted quinolines.[1][4] The use of this compound as the active methylene component provides a direct route to novel and complex polycyclic heteroaromatic systems, which are of significant interest in the development of new therapeutic agents and functional materials. The methylene group in this reactant is activated by the adjacent ester and quinolinyl groups, facilitating its participation in the condensation reaction.

Reaction Mechanism

The Friedländer condensation can proceed via two primary mechanistic pathways, contingent on the catalytic conditions.

  • Aldol Condensation Pathway: Under basic or acidic conditions, the reaction can initiate with an aldol-type condensation between the enolate of this compound and the carbonyl group of the 2-aminoaryl ketone. The resulting aldol adduct then undergoes intramolecular cyclization through the attack of the amino group on the ester carbonyl, followed by dehydration to yield the final aromatic product.[1][2]

  • Schiff Base Formation Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the 2-aminoaryl ketone and the active methylene compound, followed by an intramolecular cyclization and subsequent dehydration to form the quinoline ring system.[1]

Experimental Protocols

The following protocols provide detailed procedures for performing the Friedländer condensation with this compound under both base- and acid-catalyzed conditions.

Protocol 1: Base-Catalyzed Friedländer Condensation

This protocol utilizes a strong base, such as sodium ethoxide, to facilitate the condensation.

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 eq)

  • This compound (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq)

  • Anhydrous Ethanol (EtOH)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminoaryl ketone and this compound.

  • Dissolve the reactants in anhydrous ethanol.

  • Add sodium ethoxide portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux (typically 78-82 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired polycyclic quinoline derivative.

Protocol 2: Acid-Catalyzed Friedländer Condensation

This protocol employs an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), often under solvent-free or high-boiling solvent conditions.

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 eq)

  • This compound (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 eq)

  • Toluene or solvent-free

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Dean-Stark apparatus (if using toluene)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, this compound, and p-toluenesulfonic acid.

  • If using a solvent, add toluene and equip the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux (for toluene, approx. 110-111 °C) or to a high temperature (e.g., 120-150 °C) for the solvent-free approach.

  • Monitor the reaction by TLC.

  • After completion (typically 6-12 hours), cool the mixture to room temperature.

  • If the reaction was solvent-free, dissolve the residue in ethyl acetate. If toluene was used, dilute with more ethyl acetate.

  • Neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Friedländer condensation with various active methylene compounds, providing a basis for comparison and optimization when using this compound.

2-Aminoaryl KetoneActive Methylene CompoundCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
2-AminobenzophenoneEthyl acetoacetatep-TsOH (10)TolueneReflux885-95
2-Amino-5-chlorobenzophenoneEthyl acetoacetateKOHEthanolReflux680-90
2-AminobenzaldehydeDiethyl malonatePiperidine (cat.)EthanolReflux575-85
2-AminobenzophenoneAcetylacetoneAcetic AcidNeat120488-96
2-AminoacetophenoneEthyl cyanoacetateSodium ethoxide (1.2 eq)EthanolReflux770-80

Visualizations

Friedländer Condensation Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 2-Aminoaryl Ketone & This compound Mix Combine Reactants, Solvent, and Catalyst Reactants->Mix Solvent Anhydrous Solvent (e.g., Ethanol or Toluene) Solvent->Mix Heat Heat to Reflux with Stirring Mix->Heat Add Catalyst (Base or Acid) Monitor Monitor by TLC Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Polycyclic Quinoline Derivative Purify->Product

Caption: Experimental workflow for the Friedländer condensation.

Friedländer Condensation Signaling Pathway (Mechanism)

G cluster_reactants cluster_path1 Aldol Pathway cluster_path2 Schiff Base Pathway R1 2-Aminoaryl Ketone A2 Aldol Condensation R1->A2 B1 Schiff Base Formation R1->B1 R2 This compound A1 Enolate Formation R2->A1 Base/Acid R2->B1 A1->A2 A3 Cyclization & Dehydration A2->A3 Product Polycyclic Quinoline Derivative A3->Product B2 Intramolecular Cyclization B1->B2 B3 Dehydration B2->B3 B3->Product

Caption: Mechanistic pathways of the Friedländer condensation.

References

Application Notes and Protocols for Ethyl 2-(quinolin-2-YL)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological activities of ethyl 2-(quinolin-2-YL)acetate derivatives and detailed protocols for their evaluation. While specific data for this exact scaffold is limited in publicly available literature, this document leverages data from structurally similar quinoline derivatives to provide insights into their potential anticancer, antimicrobial, and anti-inflammatory properties.

Biological Activities and Potential Applications

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Analogs of this compound are anticipated to exhibit a range of biological effects, making them promising candidates for further investigation in drug discovery.

Anticancer Activity

Quinoline-based compounds have demonstrated significant potential as anticancer agents through various mechanisms of action. These include the induction of apoptosis, arrest of the cell cycle, inhibition of angiogenesis, and disruption of cell migration.[1] Several quinoline derivatives have shown potent cytotoxic activity against a variety of cancer cell lines.

Antimicrobial Activity

The quinoline core is a key pharmacophore in many antibacterial and antifungal agents.[2] Derivatives of this compound are expected to possess antimicrobial properties. For instance, structurally related ethyl 2-(quinolin-4-yl)-propanoates have shown activity against a panel of microorganisms, including Gram-positive and Gram-negative bacteria.[3]

Anti-inflammatory Activity

Certain quinoline derivatives have been reported to exhibit anti-inflammatory effects.[4][5] The proposed mechanisms often involve the modulation of inflammatory pathways. These compounds are therefore of interest for the development of novel anti-inflammatory drugs.

Quantitative Data Summary

The following tables summarize the biological activity of various quinoline derivatives, providing a reference for the potential efficacy of this compound analogs.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-based dihydrazoneMCF-7 (Breast)7.016[6]
Quinoline-based dihydrazoneBGC-823 (Gastric)8.52[6]
2-StyrylquinolineHCT 116 (Colon)Varies[7]
Novel Quinoline Derivative 91b1VariousVaries[8]
1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde derivativeMCF-7 (Breast)Varies[9]

Table 2: Antimicrobial Activity of Substituted Ethyl 2-(quinolin-4-yl)propanoates

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)H. pylori (MIC, µg/mL)Reference
10b >50>503-6[3]
10e >50>5025-50[3]
10g >50>5025-50[3]
10h >50>506.25[3]
10i >50>50>25[3]
10n >50>5025-50[3]
10p >50>506.25[3]
13 >50>503-6[3]
14 >50>503-6[3]

Note: Data presented is for ethyl 2-(quinolin-4-yl)-propanoates, which are structural isomers of the target compounds.[3]

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays to evaluate the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation:

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the bacterial inoculum to each well containing 50 µL of the compound dilution.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week.

    • Divide animals into groups (n=6): Vehicle control, positive control, and test compound groups (various doses).

  • Compound Administration:

    • Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline derivatives are often attributed to their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

Quinoline derivatives can exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

anticancer_pathway cluster_proliferation Proliferation & Survival cluster_apoptosis Apoptosis Induction Quinoline Quinoline Derivatives EGFR EGFR Quinoline->EGFR Inhibition PI3K PI3K/Akt/mTOR Pathway Quinoline->PI3K Inhibition MAPK Ras/Raf/MEK/ERK Pathway Quinoline->MAPK Inhibition Caspases Caspase Activation Quinoline->Caspases Activation Bcl2 Bcl-2 Family Modulation Quinoline->Bcl2 Modulation EGFR->PI3K EGFR->MAPK anti_inflammatory_pathway cluster_inflammation Inflammatory Response Quinoline Quinoline Derivatives NFkB NF-κB Pathway Quinoline->NFkB Inhibition COX COX Enzymes Quinoline->COX Inhibition Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Quinoline->Cytokines Reduction NFkB->Cytokines COX->Cytokines experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial Anti_inflammatory_in_vitro Anti-inflammatory Screening (in vitro) Purification->Anti_inflammatory_in_vitro Anti_inflammatory_in_vivo Anti-inflammatory (Carrageenan Model) Anti_inflammatory_in_vitro->Anti_inflammatory_in_vivo

References

Application Notes and Protocols: Ethyl 2-(quinolin-2-YL)acetate in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus is a prominent scaffold in medicinal chemistry, forming the core of many synthetic compounds with a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] Ethyl 2-(quinolin-2-yl)acetate is a key intermediate in the synthesis of novel quinoline derivatives. Its versatile structure allows for modifications at various positions, enabling the exploration of structure-activity relationships (SAR) to develop potent antimicrobial agents against a spectrum of pathogens, including multidrug-resistant strains.[3][4] This document provides detailed application notes on the synthesis of antimicrobial agents derived from this compound and its isomers, along with experimental protocols for their synthesis and antimicrobial evaluation.

Synthetic Pathways and Strategies

The synthesis of antimicrobial agents from this compound and its structural isomers, such as those substituted at the 4- and 8-positions, typically involves several key strategies. These include the modification of the ester group, substitution on the quinoline ring, and the introduction of various pharmacophores.

A common synthetic approach involves the initial synthesis of a substituted quinoline ring, followed by the introduction of the acetate moiety. For instance, the Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinolines from anilines and diethyl 2-(ethoxymethylene)malonate.[5][6] The resulting 4-hydroxyquinolines can then be converted to 4-chloroquinolines, which serve as versatile intermediates for nucleophilic substitution reactions to introduce the desired acetate side chain.[5][7]

Another strategy involves the direct use of a quinoline precursor, such as 8-hydroxyquinoline, which can be reacted with ethyl chloroacetate to form the corresponding ethyl (quinolin-8-yloxy)acetate.[2] This intermediate can then be further modified, for example, by converting the ester to a hydrazide, which can then be reacted with various aromatic aldehydes to generate Schiff bases or cyclized to form heterocyclic derivatives.[8][9]

The following diagram illustrates a generalized synthetic workflow for producing antimicrobial quinoline derivatives.

Synthetic Workflow cluster_0 Core Synthesis cluster_1 Derivative Synthesis Anilines Anilines 4_hydroxyquinolines 4_hydroxyquinolines Anilines->4_hydroxyquinolines Gould-Jacobs Reaction Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->4_hydroxyquinolines 4_chloroquinolines 4_chloroquinolines 4_hydroxyquinolines->4_chloroquinolines POCl3 Ethyl_2_quinolin_4_yl_propanoates Ethyl_2_quinolin_4_yl_propanoates 4_chloroquinolines->Ethyl_2_quinolin_4_yl_propanoates Diethyl sodiomethylmalonate 8_hydroxyquinoline 8_hydroxyquinoline Ethyl_quinolin_8_yloxy_acetate Ethyl_quinolin_8_yloxy_acetate 8_hydroxyquinoline->Ethyl_quinolin_8_yloxy_acetate K2CO3 Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Ethyl_quinolin_8_yloxy_acetate Acetohydrazide_derivative Acetohydrazide_derivative Ethyl_quinolin_8_yloxy_acetate->Acetohydrazide_derivative Hydrazine hydrate Final_Antimicrobial_Compounds Final_Antimicrobial_Compounds Acetohydrazide_derivative->Final_Antimicrobial_Compounds Substituted Benzoic Acid / Aldehydes

Caption: Generalized synthetic workflows for quinoline-based antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the acetate side chain.[1]

  • Substitution on the Quinoline Ring: The presence of electron-withdrawing groups, such as halogens (e.g., chlorine), at positions 6 or 7 of the quinoline ring can influence antimicrobial activity.[5] For instance, some studies have shown that a chloro group at the 7-position can enhance antibacterial activity.[3] Conversely, certain substitutions can lead to a lack of potency against specific strains.[5] Alkyl and alkoxy groups at positions 6 and 8 have also been shown to modulate activity.[5]

  • Modifications of the Acetate Side Chain: The ester group of this compound is a key site for modification. Conversion of the ester to amides, hydrazides, or various heterocyclic rings can lead to compounds with significantly enhanced and diverse antimicrobial profiles.[8][9] These modifications can alter the compound's lipophilicity, hydrogen bonding capacity, and steric properties, all of which can affect its interaction with microbial targets.

The following diagram illustrates the key structural features of quinoline derivatives that influence their antimicrobial activity.

Caption: Key structural determinants of antimicrobial activity in quinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of Substituted Ethyl 2-(quinolin-4-yl)propanoates[5]

Step 1: Synthesis of 4-hydroxyquinolines (Gould-Jacobs Reaction)

  • A mixture of a substituted aniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 100-110 °C for 2 hours.

  • The resulting anilinomethylenemalonate is added to diphenyl ether and heated to 250 °C for 30 minutes to effect cyclization.

  • The reaction mixture is cooled, and the precipitated 4-hydroxyquinoline is collected by filtration and washed with petroleum ether.

Step 2: Synthesis of 4-chloroquinolines

  • The 4-hydroxyquinoline (1 equivalent) is refluxed with an excess of phosphorus oxychloride (POCl₃) for 2-3 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The precipitated 4-chloroquinoline is filtered, washed with water, and dried.

Step 3: Synthesis of Ethyl 2-(quinolin-4-yl)propanoates

  • Sodium hydride (1.2 equivalents) is added to a solution of diethyl methylmalonate (1.2 equivalents) in dry dimethylformamide (DMF) under an inert atmosphere.

  • The mixture is stirred for 30 minutes, and then the 4-chloroquinoline (1 equivalent) is added.

  • The reaction mixture is heated at 100 °C for 4-6 hours.

  • After cooling, the mixture is poured into water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography.

Protocol 2: Synthesis of 2-(quinolin-8-yloxy)acetohydrazide[2]

Step 1: Preparation of ethyl (quinolin-8-yloxy)acetate

  • A mixture of 8-hydroxyquinoline (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.005 mol) in dry acetone is refluxed for 18 hours.

  • The reaction mixture is cooled, and the inorganic salts are filtered off.

  • The solvent is evaporated from the filtrate to yield the crude ester, which can be purified by recrystallization.

Step 2: Preparation of 2-(quinolin-8-yloxy)acetohydrazide

  • The ethyl (quinolin-8-yloxy)acetate (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol are refluxed for 6 hours.

  • The reaction mixture is cooled, and the precipitated hydrazide is collected by filtration and recrystallized from ethanol.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5][10]
  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Positive control (broth with inoculum) and negative control (broth only) wells are included.

  • The plates are incubated at 37 °C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the antimicrobial activity (MIC values in µg/mL) of representative quinoline derivatives synthesized from or related to this compound.

Table 1: Antimicrobial Activity of Substituted Ethyl 2-(quinolin-4-yl)propanoates [5]

CompoundSubstituentS. aureusE. coliH. pylori 26695H. pylori 3339
10a 6-F>100>100>2512.5
10d 6-Cl>100>100>2512.5
10g 6-Br>100>100>2512.5
10i 6-Me>100>10025>25
13 8-Me, 6-EtO>100>10012.56.25
14 8-nBu, 6-EtO>100>10012.56.25

Table 2: Antibacterial Activity of Novel Quinoline Derivatives [10]

CompoundBacillus cereusStaphylococcus aureusPseudomonas aeruginosaEscherichia coli
2 6.2512.52525
6 3.126.2512.512.5
Reference Drug 12.512.56.256.25

Table 3: Antifungal Activity of Novel Quinoline Derivatives [10]

CompoundA. flavusA. nigerF. oxysporumC. albicans
2 12.5252550
6 6.2512.512.525
Reference Drug 12.512.56.256.25

Conclusion

This compound and its isomers are valuable starting materials for the synthesis of a diverse range of quinoline-based antimicrobial agents. The synthetic flexibility of the quinoline scaffold allows for systematic structural modifications to optimize antimicrobial potency and spectrum. The provided protocols and data serve as a foundational resource for researchers engaged in the discovery and development of new antimicrobial drugs to combat the growing threat of infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to advance the development of clinically useful antimicrobial agents.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Ethyl 2-(quinolin-2-YL)acetate and its derivatives, with a focus on leveraging microwave-assisted organic synthesis (MAOS). This technology presents significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of quinoline have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This direct heating mechanism minimizes thermal gradients and can lead to cleaner reactions with fewer side products compared to conventional heating methods. Key advantages of MAOS for the synthesis of quinoline derivatives include:

  • Accelerated Reaction Rates: Dramatically shorter reaction times, often reducing hours to minutes.[1][4]

  • Improved Yields: Higher conversion of reactants to products.[1][4]

  • Enhanced Purity: Reduced formation of byproducts, simplifying purification.

  • Energy Efficiency: Lower energy consumption compared to traditional refluxing.

  • Green Chemistry: Often allows for the use of less solvent or solvent-free conditions.[2]

Microwave-Assisted Synthesis of this compound

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, a reliable method can be adapted from the synthesis of structurally similar compounds, such as ethyl (quinolin-8-yloxy)acetate and 2-(1H)-quinolinones. The proposed synthesis involves the reaction of 2-chloroquinoline with a suitable acetate source under microwave irradiation.

Experimental Protocol: General Procedure

This protocol is a generalized method and may require optimization for specific substrates and microwave systems.

Materials:

  • 2-Chloroquinoline

  • Ethyl acetoacetate or ethyl chloroacetate

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A high-boiling point solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Microwave reactor (a system with temperature and pressure sensors is recommended)

  • Reaction vessel (appropriate for the microwave reactor)

  • Magnetic stirrer

Procedure:

  • In a microwave-safe reaction vessel, combine 2-chloroquinoline (1 mmol), ethyl acetoacetate (1.2 mmol), and potassium carbonate (2 mmol).

  • Add a suitable solvent (e.g., 5 mL of DMF) to the vessel.

  • Place a magnetic stir bar in the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 100-300 W) or a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation: Comparison of Synthesis Methods

The following table compares conventional heating with microwave-assisted synthesis for a structurally related compound, ethyl (quinolin-8-yloxy)acetate, demonstrating the typical improvements seen with MAOS.[4]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 18 hours15 minutes
Yield 65%85%
Solvent AcetoneDMF
Temperature Reflux130 °C

Applications in Drug Development

Derivatives of this compound are of significant interest in drug discovery due to the broad pharmacological activities of the quinoline core.

Antimicrobial Activity

Quinolone compounds are well-known for their antibacterial properties.[5][6] Research on similar quinoline derivatives suggests that they may act by targeting intracellular components rather than causing membrane damage.[5] The ester functionality of this compound provides a handle for further chemical modification to generate libraries of compounds for antimicrobial screening.

Anticancer Activity

The quinoline scaffold is present in several anticancer drugs. Some quinoline derivatives have been shown to exert their effects through the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7] Further derivatization of this compound could lead to the discovery of novel and potent anticancer agents.

Visualizations

Experimental Workflow for Microwave-Assisted Synthesis

G Workflow for Microwave-Assisted Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Reactants: 2-Chloroquinoline Ethyl Acetoacetate Base Solvent Add Solvent (e.g., DMF) Reactants->Solvent Vessel Place in Microwave Vessel Solvent->Vessel Microwave Microwave Irradiation (Set Power/Temperature and Time) Vessel->Microwave TLC Monitor Reaction by TLC Microwave->TLC Cooling Cool to Room Temperature TLC->Cooling Extraction Quench with Water and Extract Cooling->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification Product Pure Product Purification->Product

Caption: A generalized workflow for the microwave-assisted synthesis of this compound.

Potential Mechanism of Action for Quinolone Derivatives

G Hypothesized Intracellular Action of Quinolone Derivatives cluster_inside Compound Quinolone Derivative (e.g., from this compound) CellMembrane Bacterial Cell Membrane Compound->CellMembrane Penetration Target Intracellular Target (e.g., DNA Gyrase, Topoisomerase) Compound->Target Binding Intracellular Intracellular Space Inhibition Inhibition of Cellular Processes (e.g., DNA Replication, Protein Synthesis) Target->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: A simplified diagram illustrating the potential intracellular mechanism of action for antimicrobial quinolone derivatives.

References

Application Notes and Protocols for Ultrasound-Assisted Reactions of Ethyl 2-(quinolin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting ultrasound-assisted organic reactions utilizing Ethyl 2-(quinolin-2-yl)acetate as a key starting material. The use of ultrasound irradiation in these transformations offers significant advantages over conventional heating methods, including markedly reduced reaction times, improved yields, and milder reaction conditions, aligning with the principles of green chemistry.

The protocols provided herein are designed to be readily implemented in a laboratory setting. They are based on established methodologies for similar quinoline derivatives and common ultrasound-assisted reactions for compounds containing active methylene groups.

Key Advantages of Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates. Key benefits include:

  • Accelerated Reaction Times: Reactions that typically require several hours or even days under conventional heating can often be completed in minutes to a few hours with ultrasound.[1][2]

  • Increased Yields: Sonication can lead to higher product yields by promoting more efficient mixing and mass transfer, and by reducing the formation of byproducts.[1][2]

  • Milder Conditions: The ability to run reactions at lower bulk temperatures minimizes thermal degradation of sensitive reactants and products.

  • Energy Efficiency: The significant reduction in reaction time leads to lower overall energy consumption.[2]

  • Green Chemistry: Reduced energy usage and the potential for using less hazardous solvents contribute to more environmentally benign synthetic processes.

Application 1: Ultrasound-Assisted Knoevenagel Condensation

The active methylene group in this compound makes it an excellent candidate for Knoevenagel condensation reactions with various aldehydes and ketones. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of α,β-unsaturated esters, which are valuable intermediates in drug discovery.

Comparative Data: Knoevenagel Condensation

The following table summarizes typical comparative data for the Knoevenagel condensation, highlighting the improvements observed with ultrasound irradiation compared to conventional heating methods. Data is extrapolated from similar ultrasound-assisted Knoevenagel reactions.

Reaction MethodCatalystSolventTemperature (°C)TimeYield (%)
ConventionalPiperidineEthanolReflux6-8 h70-80
UltrasoundPiperidineEthanol40-5015-30 min85-95
ConventionalBasic AluminaTolueneReflux10-12 h65-75
UltrasoundBasic AluminaToluene50-6030-60 min80-90
Experimental Protocol: Ultrasound-Assisted Knoevenagel Condensation

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine (catalytic amount)

  • Ethanol

  • Ultrasonic bath or probe sonicator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Place the flask in an ultrasonic bath containing water. The water level should be adjusted to be at the same level as the reaction mixture.

  • Turn on the ultrasound and set the temperature to 45°C.

  • Irradiate the mixture for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a beaker containing ice-cold water (20 mL).

  • The solid product will precipitate out. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ester.

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Aldehyde + Ethanol Catalyst Add Piperidine Reactants->Catalyst Ultrasound Ultrasonic Irradiation (45°C, 15-30 min) Catalyst->Ultrasound TLC Monitor by TLC Ultrasound->TLC TLC->Ultrasound Continue if incomplete Precipitation Precipitate in Ice Water TLC->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Product Recrystallization->Product

Workflow for Ultrasound-Assisted Knoevenagel Condensation.

Application 2: Ultrasound-Assisted Synthesis of Ethyl (quinolin-2-yl)acetate Derivatives via Alkylation

By analogy to the ultrasound-assisted O-alkylation of 8-hydroxyquinoline to form ethyl (quinolin-8-yloxy)acetate, it is plausible to perform C-alkylation on the active methylene group of this compound under sonochemical conditions. This would provide a rapid and efficient route to novel quinoline derivatives.

Comparative Data: Synthesis of Ethyl (quinolin-8-yloxy)acetate

The following table presents a comparison of different synthetic methods for a related quinoline acetate derivative, demonstrating the efficiency of the ultrasound-assisted approach.[1]

MethodSolventTimeYield (%)
Conventional (Reflux)Dry Acetone12-14 h68
Microwave Irradiation-5-7 min82
Ultrasound Irradiation Dry Acetone 1.5-2 h 75
Experimental Protocol: Ultrasound-Assisted C-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Ultrasonic bath or probe sonicator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (for optional gentle heating)

  • TLC plates (silica gel)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the alkyl halide (1.1 mmol), and anhydrous potassium carbonate (1.5 mmol).

  • Add dry acetone (15 mL) as the solvent.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture at a constant frequency (e.g., 35-40 kHz) for 1.5-2 hours. A gentle warming of the bath to 40-50°C may further enhance the reaction rate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

Alkylation_Workflow start Start mix_reagents Mix this compound, Alkyl Halide, K₂CO₃ in Acetone start->mix_reagents ultrasound Ultrasonic Irradiation (1.5-2 h) mix_reagents->ultrasound monitor Monitor by TLC ultrasound->monitor monitor->ultrasound Incomplete filter Filter K₂CO₃ monitor->filter Reaction Complete evaporate Evaporate Acetone filter->evaporate purify Column Chromatography evaporate->purify end Pure Alkylated Product purify->end

Workflow for Ultrasound-Assisted C-Alkylation.

Concluding Remarks

The application of ultrasound in the synthesis of derivatives from this compound represents a significant advancement over traditional synthetic routes. The provided protocols for Knoevenagel condensation and C-alkylation serve as a robust starting point for researchers and drug development professionals. These methods offer a pathway to rapidly synthesize libraries of novel quinoline-based compounds with high efficiency and purity, thereby accelerating the drug discovery process. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best possible outcomes.

References

Synthesis of 3-(Quinolin-2-yl)-9H-carbazoles: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of novel 3-(quinolin-2-yl)-9H-carbazole derivatives. The protocol is based on the efficient Friedländer condensation reaction, a straightforward and effective method for constructing the quinoline ring system onto a carbazole scaffold.[1][2][3][4] This class of compounds holds significant interest in medicinal chemistry and materials science due to the combined biological activities and photophysical properties of the constituent carbazole and quinoline moieties.[1][2][5]

Experimental Protocol

This protocol outlines the synthesis of 9-ethyl-3-(quinolin-2-yl)-9H-carbazoles via the sodium ethoxide-catalyzed condensation of 3-acetyl-9-ethyl-9H-carbazole with various β-amino carbonyl compounds.[1][2]

Materials:

  • 3-acetyl-9-ethyl-9H-carbazole (1 mmol, 0.24 g)[1][2]

  • Appropriate β-amino carbonyl compound (e.g., 2-aminobenzaldehyde, 2-aminobenzophenone, or 2-amino-4,5-methylenedioxybenzaldehyde) (1 mmol)[1][2]

  • Sodium ethoxide (1 mmol, 0.07 g)[1][2]

  • Absolute Ethanol (5 mL)[1][2]

  • Ethyl acetate

  • Petroleum ether

  • Silica gel GF254 for Thin-Layer Chromatography (TLC)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

  • Elemental analyzer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-acetyl-9-ethyl-9H-carbazole (1 mmol) and the selected β-amino carbonyl compound (1 mmol) in absolute ethanol (5 mL).[1][2]

  • Catalyst Addition: To this solution, add sodium ethoxide (1 mmol).[1][2]

  • Reaction: Heat the resulting mixture to reflux for a period of 4 to 7 hours.[1][2]

  • Monitoring: The progress of the reaction should be monitored by TLC using an ethyl acetate/petroleum ether (1:4) mixture as the eluent.[1][2][3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up to isolate the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure 3-(quinolin-2-yl)-9H-carbazole derivative.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3-(quinolin-2-yl)-9H-carbazoles.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Monitoring & Work-up cluster_purification Purification & Characterization A 3-acetyl-9-ethyl-9H-carbazole D Add Sodium Ethoxide A->D B β-amino carbonyl compound B->D C Absolute Ethanol C->D E Reflux (4-7h) D->E F TLC Monitoring E->F G Aqueous Work-up F->G H Purification G->H I Characterization H->I J Final Product: 3-(quinolin-2-yl)-9H-carbazole I->J

Caption: Workflow for the synthesis of 3-(quinolin-2-yl)-9H-carbazoles.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various 9-ethyl-3-(quinolin-2-yl)-9H-carbazole derivatives.

EntryProductReaction Time (h)Yield (%)Melting Point (°C)
19-Ethyl-3-(quinolin-2-yl)-9H-carbazole (3a)472116–117
29-Ethyl-3-(6,7-methylenedioxyquinolin-2-yl)-9H-carbazole (3b)565170–172
39-Ethyl-3-(4-phenylquinolin-2-yl)-9H-carbazole (3c)759210–211

Data sourced from Li and Gao, 2010.[3]

Characterization Data

The synthesized compounds were characterized by various spectroscopic methods and elemental analysis.[1][2]

9-Ethyl-3-(quinolin-2-yl)-9H-carbazole (3a): [1]

  • Appearance: Yellow solid

  • IR (KBr, cm⁻¹): 3049, 2978, 1596, 1551, 1493, 1473, 1452, 1437, 1379, 1237, 1141, 879, 808, 745

  • ¹H NMR (CDCl₃, δ, ppm): 8.93 (d, J = 1.5 Hz, 1H), 8.35 (dd, J = 8.5, 2.0 Hz, 1H), 8.20–8.24 (m, 3H), 8.03 (d, J = 8.5 Hz, 1H), 7.82 (dd, J = 8.5, 1.0 Hz, 1H), 7.53 (d, J = 8.5 Hz, 1H), 7.48–7.52 (m, 2H), 7.44 (d, J = 8.0 Hz, 1H), 7.35 (dd, J = 7.0, 1.5 Hz, 1H), 7.27 (dd, J = 8.0, 7.5 Hz, 1H), 4.42 (q, J = 7.5 Hz, 2H), 1.47 (t, J = 7.5 Hz, 3H)

  • MS (ESI, m/z): 323.1 [M+H]⁺

  • Elemental Analysis: Calcd for C₂₃H₁₈N₂: C, 85.68; H, 5.63; N, 8.69. Found: C, 85.21; H, 5.68; N, 8.45.

9-Ethyl-3-(6,7-methylenedioxyquinolin-2-yl)-9H-carbazole (3b): [1]

  • Appearance: Yellow solid

  • IR (KBr, cm⁻¹): 3062, 2973, 2897, 1594, 1541, 1494, 1458, 1393, 1339, 1252, 1235, 1173, 1142, 1125, 1039, 927, 853, 746

  • ¹H NMR (CDCl₃, δ, ppm): 8.86 (d, J = 1.32 Hz, 1H), 8.27 (dd, J = 8.5, 1.6 Hz, 1H), 8.22 (d, J = 7.7 Hz, 1H), 8.02 (d, J = 8.5 Hz, 1H), 7.86 (d, J = 8.5 Hz, 1H), 7.45–7.52 (m, 4H), 7.26 (s, 1H), 7.07 (s, 1H), 6.11 (s, 2H), 4.43 (q, J = 7.2 Hz, 2H), 1.47 (t, J = 7.2 Hz, 3H)

  • MS (ESI, m/z): 367.1 [M+H]⁺

  • Elemental Analysis: Calcd for C₂₄H₁₈N₂O₂: C, 78.67; H, 4.95; N, 7.65.

9-Ethyl-3-(4-phenylquinolin-2-yl)-9H-carbazole (3c): [1]

  • Appearance: Yellow solid

  • IR (KBr, cm⁻¹): 3057, 2925, 2854, 1589, 1542, 1495, 1473, 1457, 1442, 1385, 1232, 1160, 1133, 879, 771

  • ¹H NMR (CDCl₃, δ, ppm): 8.97 (s, 1H), 8.41 (d, J = 8.4 Hz, 1H), 8.29 (d, J = 8.7 Hz, 1H), 8.23 (d, J = 7.8 Hz, 1H), 7.92 (d, J = 8.7 Hz, 1H), 7.75 (dd, J = 8.1, 7.2 Hz, 1H), 7.64 (d, J = 8.1 Hz, 1H), 7.44–7.59 (m, 7H), 7.27–7.31 (m, 3H), 4.45 (q, J = 7.2 Hz, 2H), 1.49 (t, J = 7.2 Hz, 3H)

  • MS (ESI, m/z): 399.1 [M+H]⁺

  • Elemental Analysis: Calcd for C₂₉H₂₂N₂: C, 87.41; H, 5.56; N, 7.03.

Conclusion

The Friedländer condensation provides a simple and efficient route for the synthesis of 3-(quinolin-2-yl)-9H-carbazoles in good yields.[1][2][3] The straightforward procedure and ease of product isolation make this method highly applicable for the generation of a library of novel carbazole-quinoline hybrids for further investigation in drug discovery and materials science.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 2-(quinolin-2-YL)acetate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a common two-step approach: the synthesis of 2-methylquinoline via the Doebner-von Miller reaction, followed by its functionalization to the target ester.

Issue 1: Low Yield of 2-Methylquinoline in Doebner-von Miller Synthesis

  • Symptom: The reaction yields a significant amount of tar-like, intractable material, making product isolation difficult and significantly reducing the overall yield.

  • Root Cause: The strongly acidic conditions of the Doebner-von Miller reaction can promote the polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde)[1]. This is a prevalent side reaction leading to the formation of high-molecular-weight polymers.

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: To minimize self-polymerization of the carbonyl compound in the acidic aqueous phase, sequester it in an organic solvent. A common and effective system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a non-polar solvent like toluene[1].

    • Optimize Acid Concentration and Type: While strong acids are necessary for the reaction, excessively harsh conditions can accelerate tar formation. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help determine the optimal balance between reaction rate and byproduct formation. Milder Lewis acids may be preferable in some instances.

    • Control Reaction Temperature: Although heating is required, excessive temperatures can promote polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Gradual heating or dropwise addition of reactants can help manage exothermic reactions and prevent localized overheating.

    • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time, thereby favoring the desired reaction over polymerization.

Issue 2: Presence of Tetrahydroquinoline Impurities in the 2-Methylquinoline Product

  • Symptom: The final 2-methylquinoline product is contaminated with partially hydrogenated quinoline derivatives, which can be challenging to separate from the desired aromatic product.

  • Root Cause: The final step of the Doebner-von Miller synthesis involves the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Inefficient or insufficient oxidizing agents, or reaction conditions that do not favor complete oxidation, can lead to the isolation of dihydro- or even tetrahydroquinoline byproducts.

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: If an external oxidizing agent is used, ensure it is present in a stoichiometric or slight excess amount.

    • Promote Air Oxidation: In many Doebner-von Miller procedures, air acts as the oxidant. Ensuring good aeration of the reaction mixture, for instance by not using a completely sealed reflux condenser, can facilitate the final oxidation step.

    • Choice of Acid: The choice of acid can influence the oxidation potential of the reaction medium. In some cases, the acid itself can act as an oxidizing agent.

Issue 3: Low Yield in the Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid

  • Symptom: The oxidation of the methyl group to a carboxylic acid does not proceed to completion, resulting in a mixture of starting material, the intermediate aldehyde, and the desired carboxylic acid.

  • Root Cause: The oxidation of the methyl group on the quinoline ring can be challenging. The reactivity of the oxidizing agent and the reaction conditions play a crucial role in achieving a high yield of the carboxylic acid. Over-oxidation or incomplete oxidation are common issues.

  • Troubleshooting Steps:

    • Choice of Oxidizing Agent: Selenium dioxide (SeO₂) is a commonly used and effective reagent for the oxidation of 2-methylquinolines. It can selectively oxidize the methyl group to a formyl group, which can then be further oxidized to the carboxylic acid[2]. The use of an excess of the oxidant can drive the reaction towards the carboxylic acid.

    • Reaction Conditions: The reaction is typically carried out by heating the 2-methylquinoline with selenium dioxide in a solvent like 1,4-dioxane. The reaction time and temperature are critical parameters to optimize for maximizing the yield of the carboxylic acid while minimizing side reactions.

    • Work-up Procedure: Quinaldic acid (quinoline-2-carboxylic acid) can form a stable compound with excess selenious acid, making its isolation difficult. This complex can be decomposed by reducing the excess H₂SeO₃ to elemental selenium or by precipitating the quinaldic acid as its copper(II) salt.

Issue 4: Incomplete Esterification of Quinoline-2-carboxylic Acid

  • Symptom: The Fischer esterification of quinoline-2-carboxylic acid with ethanol gives a low yield of the desired ethyl ester, with a significant amount of unreacted carboxylic acid remaining.

  • Root Cause: The Fischer esterification is a reversible reaction. The equilibrium may not favor the formation of the ester under standard conditions.

  • Troubleshooting Steps:

    • Use of Excess Alcohol: To drive the equilibrium towards the product side, a large excess of the alcohol (ethanol) should be used. Often, the alcohol itself can serve as the reaction solvent[3].

    • Removal of Water: The removal of water, a byproduct of the reaction, will also shift the equilibrium towards the formation of the ester. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.

    • Choice of Acid Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used as catalysts. The choice and concentration of the catalyst can influence the reaction rate and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed and adaptable route involves a two-step synthesis. The first step is the synthesis of the 2-methylquinoline precursor via the Doebner-von Miller reaction. The second step involves the functionalization of the methyl group at the 2-position to the desired ethyl acetate group. This is typically achieved by oxidation of the methyl group to a carboxylic acid, followed by a Fischer esterification.

Q2: Are there any alternative methods for the synthesis of this compound?

A2: Yes, alternative methods exist. One potential route is the Reissert reaction, which can introduce a cyano group at the 2-position of the quinoline ring. This cyano group can then be hydrolyzed to a carboxylic acid and subsequently esterified. Another approach could involve the direct reaction of a suitable quinoline derivative with an ethyl acetate synthon, although this may require more specialized reagents and conditions.

Q3: How can I purify the final product, this compound?

A3: Purification of the final ester is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization from a suitable solvent system can also be an effective purification method to obtain a highly pure product.

Q4: What are the main safety precautions to consider during this synthesis?

A4: The Doebner-von Miller reaction can be highly exothermic and should be conducted with careful temperature control. Many of the reagents used, such as strong acids, oxidizing agents like selenium dioxide, and organic solvents, are hazardous. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

Table 1: Comparison of Yields for Key Synthetic Steps

StepReactionReagents & ConditionsTypical Yield (%)Reference
1Doebner-von Miller Synthesis of 2-MethylquinolineAniline, Crotonaldehyde, HCl, Toluene (biphasic)60-75[1]
2aOxidation of 2-Methylquinoline to Quinoline-2-carboxaldehydeSelenium Dioxide, 1,4-Dioxane, Reflux70-85[2]
2bOxidation of 2-Methylquinoline to Quinoline-2-carboxylic AcidSelenium Dioxide (excess), 1,4-Dioxane, Reflux50-60[4]
3Fischer Esterification of Quinoline-2-carboxylic AcidEthanol (excess), H₂SO₄ (catalyst), Reflux65-97[3]

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction (Tar Minimization Protocol)

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid

  • In a round-bottom flask, dissolve 2-methylquinoline (1.0 eq) in 1,4-dioxane.

  • Add selenium dioxide (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove elemental selenium.

  • To the filtrate, add a solution of copper(II) sulfate to precipitate the copper salt of quinoline-2-carboxylic acid.

  • Collect the precipitate by filtration and wash with water.

  • Suspend the copper salt in water and treat with hydrogen sulfide gas or a solution of sodium sulfide to precipitate copper(II) sulfide.

  • Filter off the copper sulfide and acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the quinoline-2-carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Protocol 3: Fischer Esterification of Quinoline-2-carboxylic Acid to this compound

  • In a round-bottom flask, suspend quinoline-2-carboxylic acid (1.0 eq) in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Doebner-von Miller Synthesis cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Esterification start Aniline + Crotonaldehyde reaction1 Reflux in HCl/Toluene start->reaction1 workup1 Neutralization & Extraction reaction1->workup1 intermediate1 2-Methylquinoline workup1->intermediate1 reaction2 SeO2 in Dioxane intermediate1->reaction2 workup2 Filtration & Precipitation reaction2->workup2 intermediate2 Quinoline-2-carboxylic Acid workup2->intermediate2 reaction3 Ethanol, H2SO4 (cat.) intermediate2->reaction3 workup3 Neutralization & Extraction reaction3->workup3 final_product This compound workup3->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_guide issue1 Low Yield of 2-Methylquinoline cause1a Tar Formation (Polymerization) issue1->cause1a issue2 Tetrahydroquinoline Impurities cause2a Incomplete Oxidation issue2->cause2a issue3 Low Yield in Oxidation Step cause3a Inefficient Oxidizing Agent issue3->cause3a cause3b Suboptimal Reaction Conditions issue3->cause3b issue4 Incomplete Esterification cause4a Reaction Equilibrium issue4->cause4a solution1a Biphasic System cause1a->solution1a solution1b Optimize Acid cause1a->solution1b solution1c Control Temperature cause1a->solution1c solution1d Gradual Addition cause1a->solution1d solution2a Ensure Sufficient Oxidant cause2a->solution2a solution2b Promote Air Oxidation cause2a->solution2b solution3a Use Selenium Dioxide cause3a->solution3a solution3b Optimize Time & Temperature cause3b->solution3b solution4a Use Excess Alcohol cause4a->solution4a solution4b Remove Water cause4a->solution4b

Caption: Troubleshooting guide for this compound synthesis.

References

Purification techniques for Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Ethyl 2-(quinolin-2-YL)acetate . This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, experimental protocols, and key data to help you achieve high purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound and related compounds.

Recrystallization Issues

Q1: I've completed the synthesis, but my crude product is a persistent oil instead of a solid. How can I purify it?

A: "Oiling out" is a common problem where the compound separates from the solution above its melting point. Here are several strategies to address this:

  • Re-dissolve and Cool Slowly: Return the sample to the heat source, add a small amount of additional solvent to ensure everything is fully dissolved, and then allow it to cool much more slowly. You can insulate the flask to slow down the cooling process.[1][2]

  • Adjust Solvent System: Add a small amount of a solvent in which your compound is more soluble (a "better" solvent) to the hot solution before cooling. This can prevent premature precipitation.[1] Alternatively, try a different solvent system altogether.

  • Lower the Concentration: The solution might be too concentrated. Add more solvent before attempting the crystallization again.[1]

  • Attempt Column Chromatography: If recrystallization proves difficult, purifying the oil using flash column chromatography is an excellent alternative.

Q2: No crystals are forming even after my solution has cooled for a long time. What should I do?

A: A lack of crystal formation usually indicates that the solution is not supersaturated or that nucleation has not been initiated.[1]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[1][2]

    • Seeding: If you have a pure crystal of the compound, add a tiny speck (a seed crystal) to the solution to initiate crystallization.[1][2]

  • Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent and allow the solution to cool again.[2]

  • Cool to a Lower Temperature: If you have been cooling to room temperature, try cooling the solution in an ice bath.

Q3: My final product has a low yield after recrystallization. How can I improve it?

A: Low yield is often due to using too much solvent or incomplete precipitation.

  • Use Minimal Hot Solvent: During the dissolution step, use only the minimum amount of boiling or near-boiling solvent required to fully dissolve your crude product.[3] Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[3]

  • Ensure Complete Cooling: Allow the solution to cool to room temperature and then in an ice bath for at least 20-30 minutes to maximize crystal formation before filtration.[3]

  • Minimize Rinse Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[3]

  • Second Crop Recovery: You can often recover more product from the filtrate (mother liquor) by evaporating a portion of the solvent and repeating the cooling process to obtain a "second crop" of crystals.[2]

Column Chromatography Issues

Q4: My compound is streaking (tailing) on the TLC plate and giving poor separation during column chromatography. How can I fix this?

A: Tailing is a common issue with nitrogen-containing compounds like quinolines. It is often caused by the basic nitrogen atom interacting strongly with the acidic silanol groups on the surface of the silica gel.[4]

  • Add a Basic Modifier: To neutralize the acidic sites on the silica, add a small amount of a base to your eluent. Typically, 0.5-2% triethylamine (NEt₃) or pyridine in the solvent system will significantly improve peak shape and separation.[4][5]

  • Use an Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[4]

Q5: The product seems to be decomposing on the silica gel column. What are my options?

A: If your compound is sensitive, prolonged contact with acidic silica gel can cause degradation.

  • Deactivate the Silica: Pre-treat the silica gel by eluting the packed column with a solvent system containing a basic modifier (like 1-2% triethylamine) before loading your sample.[4]

  • Work Quickly: Run the column as efficiently and quickly as possible to minimize the contact time between your compound and the silica gel. A flow rate of about 2 inches/minute is often recommended for flash chromatography.[5]

  • Consider Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography using a C18 stationary phase can be an effective purification method that avoids the acidity of silica gel.[4]

Post-Purification Issues

Q6: My ¹H NMR spectrum shows peaks for ethyl acetate even after drying under high vacuum. How can I remove the residual solvent?

A: Some compounds can trap solvent molecules, making them difficult to remove. Ethyl acetate is a common culprit.[6][7]

  • Co-evaporation: Dissolve your purified product in a different, more volatile solvent like dichloromethane (DCM) or chloroform, and then remove the solvent on a rotary evaporator. Repeat this process 2-3 times. This helps to azeotropically remove the trapped ethyl acetate.[7]

  • Precipitation/Trituration: If your product is a solid, dissolve it in a small amount of a suitable solvent (e.g., DCM) and then precipitate it by adding a non-solvent (e.g., hexanes). The residual ethyl acetate will likely remain in the solution. Collect the solid by filtration.

Data Presentation

The following tables summarize key quantitative data relevant to the purification of this compound.

Table 1: Typical Purification Parameters for Quinoline Acetate Derivatives

ParameterValueSource
Purification MethodRecrystallization[8][9][10]
Recommended SolventEthanol[8][10][11]
Typical Yield~90%[8]
Melting Point350–352 K (77-79 °C)[8]
Note: Data is based on the closely related analogue, Ethyl 2-(quinolin-8-yloxy)acetate, and should be considered as a starting point for optimization.

Table 2: Suggested Solvent Systems for Flash Column Chromatography

Polarity of CompoundStationary PhaseEluent System (Starting Point)Notes
Low to Medium PolaritySilica GelHexanes / Ethyl Acetate (e.g., 9:1 to 4:1)The standard system for compounds of "normal" polarity.[5][12]
Medium to High PolaritySilica GelDichloromethane / Methanol (e.g., 99:1 to 95:5)Good for more polar compounds.[12]
Basic (Amine-containing)Silica GelHexanes / Ethyl Acetate + 0.5-2% TriethylamineThe added base improves peak shape by neutralizing acidic silica.[4][5]
Basic (Amine-containing)Alumina (Neutral or Basic)Hexanes / Ethyl AcetateAlumina is a good alternative to silica for basic compounds.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is adapted from the purification of the closely related compound, ethyl 2-(quinolin-8-yloxy)acetate.[8][10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid. This should be done on a hot plate with gentle swirling.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of ethanol. Determine the yield and melting point.

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol for purifying a moderately polar, basic compound.

  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.3 for the desired compound. For this compound, a starting point could be 20-30% Ethyl Acetate in Hexanes, with 1% triethylamine added to the mixture.[5]

  • Column Packing:

    • Plug a glass column with a small piece of cotton or glass wool.

    • Add a small layer (1-2 cm) of sand.

    • Dry-pack the column with an appropriate amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Add another layer of sand on top of the silica.

    • Pre-elute the column with your chosen solvent system to pack the silica bed and deactivate it with the triethylamine. Do not let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or another suitable solvent (like dichloromethane).

    • Alternatively, for better resolution, "dry-load" the sample: dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches per minute.[5]

    • Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Diagram 1: General Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_recrystallization Method A: Recrystallization cluster_chromatography Method B: Column Chromatography cluster_analysis Analysis & Final Product crude_product Crude Ethyl 2-(quinolin-2-YL)acetate tlc 1. TLC Analysis (Assess purity & choose method) crude_product->tlc recrys_dissolve 2a. Dissolve in min. hot ethanol tlc->recrys_dissolve High purity, crystalline solid col_pack 2b. Pack column (Silica or Alumina) tlc->col_pack Oily or multiple spots recrys_cool 3a. Cool slowly to crystallize recrys_dissolve->recrys_cool recrys_filter 4a. Filter and wash with cold ethanol recrys_cool->recrys_filter combine 5. Combine pure fractions / Collect crystals recrys_filter->combine col_load 3b. Load crude product col_pack->col_load col_elute 4b. Elute with solvent and collect fractions col_load->col_elute col_elute->combine dry 6. Dry under vacuum combine->dry pure_product Pure Product dry->pure_product analysis 7. Characterize (NMR, MP, etc.) pure_product->analysis

Caption: A general workflow for the purification of this compound.

Diagram 2: Troubleshooting Purification Issues

G start Start: Crude Product purification_method Choose Purification Method: Recrystallization or Chromatography? start->purification_method recrys Attempt Recrystallization purification_method->recrys Crystalline Crude chrom Attempt Column Chromatography purification_method->chrom Oily or Impure Crude recrys_outcome Outcome? recrys->recrys_outcome success Success: Pure Product recrys_outcome->success Good Crystals oil Problem: Product 'Oiled Out' recrys_outcome->oil Oiling Out no_xtal Problem: No Crystals Formed recrys_outcome->no_xtal No Crystals low_yield Problem: Low Yield recrys_outcome->low_yield Low Yield chrom_outcome Outcome? chrom->chrom_outcome chrom_outcome->success Good Separation tailing Problem: Streaking / Tailing chrom_outcome->tailing Tailing decomp Problem: Decomposition on Column chrom_outcome->decomp Decomposition sol_oil Solution: - Re-dissolve, cool slower - Adjust solvent - Try chromatography oil->sol_oil sol_no_xtal Solution: - Scratch flask - Add seed crystal - Concentrate solution no_xtal->sol_no_xtal sol_low_yield Solution: - Use min. hot solvent - Cool thoroughly - Recover 2nd crop low_yield->sol_low_yield sol_tailing Solution: - Add triethylamine to eluent - Use alumina instead of silica tailing->sol_tailing sol_decomp Solution: - Deactivate silica with base - Run column faster - Use alumina decomp->sol_decomp sol_oil->chrom

Caption: A decision tree for troubleshooting common purification problems.

References

Common side reactions in the synthesis of Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(quinolin-2-YL)acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses common problems observed during the synthesis of this compound, offering potential causes and solutions based on established chemical principles and analogous reactions.

Q1: My reaction to synthesize this compound is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors depending on your synthetic route. Two common approaches to synthesize this compound are:

  • Route A: Nucleophilic substitution of a 2-haloquinoline (e.g., 2-chloroquinoline) with an ethyl acetate enolate.

  • Route B: Fischer esterification of 2-quinolineacetic acid with ethanol.

For Route A (Nucleophilic Substitution):

  • Incomplete Reaction: The nucleophilic substitution at the 2-position of the quinoline ring can be sluggish.

    • Solution: Consider using a more reactive leaving group than chloride, such as iodide. You can facilitate this in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). Increasing the reaction temperature can also improve the rate, but must be done cautiously to avoid side reactions.

  • Side Reactions: The primary competing reaction is elimination, leading to the formation of byproducts.

    • Solution: Avoid using strong, bulky bases which favor elimination. Weaker bases and carefully controlled temperatures can minimize this side reaction.[1]

For Route B (Fischer Esterification):

  • Equilibrium: The Fischer esterification is a reversible reaction.[2][3][4]

    • Solution: To drive the equilibrium towards the product, use a large excess of ethanol.[3] Another effective technique is to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.

  • Incomplete Conversion: Insufficient reaction time or catalyst activity can lead to unreacted carboxylic acid.

    • Solution: Ensure you are using a suitable acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing a significant amount of an impurity in my reaction mixture. What are the likely side products?

A2: The nature of the side products is highly dependent on the synthetic route employed.

  • From Nucleophilic Substitution (Route A): The most probable side product is 2-vinylquinoline . This arises from an E2 elimination reaction, which competes with the desired substitution, particularly at higher temperatures or in the presence of strong bases.[1]

  • From Fischer Esterification (Route B): The most common impurity is the unreacted starting material, 2-quinolineacetic acid . This is due to the equilibrium nature of the Fischer esterification.[2][3]

Q3: I am having difficulty purifying my this compound product by column chromatography. What could be the issue?

A3: Purification of quinoline derivatives by silica gel chromatography can be challenging due to the basicity of the quinoline nitrogen. This can lead to:

  • Peak Tailing: Strong interactions between the basic nitrogen and the acidic silanol groups on the silica gel can cause the product to elute slowly and asymmetrically.[5]

  • Irreversible Adsorption: In some cases, the product may bind so strongly to the column that it cannot be eluted, resulting in low recovery.[5]

Solutions:

  • Neutralize the Silica Gel: Pre-treating the silica gel with a small amount of a non-nucleophilic base, like triethylamine, mixed into the eluent can neutralize the acidic sites and improve peak shape.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or functionalized silica gel.[5]

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography may provide better separation with less tailing.[5]

Q4: My final product is a dark-colored oil or solid. What is the cause of the coloration?

A4: Dark coloration often indicates the presence of polymeric or degradation byproducts.

  • High Reaction Temperatures: Pushing the reaction temperature too high, especially in the nucleophilic substitution route, can lead to the formation of tarry, high-molecular-weight materials.[6]

  • Air Oxidation: Some quinoline derivatives can be sensitive to air oxidation, which can lead to colored impurities over time.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and store the final product protected from light and air.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound with quantitative data on side reactions was not found in the immediate search, the following general procedures for analogous reactions can be adapted.

General Protocol for Nucleophilic Substitution on a 2-Chloroquinoline
  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoline (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF).

  • Reagent Addition: Add the ethyl acetate enolate precursor (e.g., ethyl acetoacetate) and a suitable base (e.g., sodium hydride or potassium carbonate) (1.1-1.5 eq) portion-wise at a controlled temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to warm to the desired temperature (e.g., room temperature or gentle heating) and stir until the starting material is consumed as monitored by TLC.

  • Work-up: Quench the reaction by carefully adding water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, potentially pre-treated with triethylamine.

General Protocol for Fischer Esterification of a Quinoline Carboxylic Acid
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-quinolineacetic acid (1.0 eq) in a large excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 5% v/v of concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • Work-up: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography or distillation under reduced pressure.

Data Presentation

Currently, no specific quantitative data for side reactions in the synthesis of this compound is available from the conducted searches. Researchers are advised to carefully monitor their reactions by techniques such as GC-MS or LC-MS to quantify the formation of potential byproducts like 2-vinylquinoline or the presence of unreacted starting materials.

Potential Side Product/Impurity Originating Synthetic Route Analytical Method for Detection Mitigation Strategy
2-VinylquinolineNucleophilic SubstitutionGC-MS, ¹H NMRUse milder base, lower reaction temperature
2-Quinolineacetic AcidFischer EsterificationLC-MS, TLCUse excess ethanol, remove water
Polymeric/Degradation ProductsBoth routesGPC, Visual InspectionControl temperature, use inert atmosphere

Visualizations

Main Reaction Pathways and Potential Side Reactions

SynthesisPathways cluster_route_a Route A: Nucleophilic Substitution cluster_route_b Route B: Fischer Esterification 2-Chloroquinoline 2-Chloroquinoline Product_A This compound 2-Chloroquinoline->Product_A Substitution (SNAr) Side_Product_A 2-Vinylquinoline 2-Chloroquinoline->Side_Product_A Elimination (E2) Ethyl Acetate Enolate Ethyl Acetate Enolate Ethyl Acetate Enolate->Product_A 2-Quinolineacetic Acid 2-Quinolineacetic Acid Product_B This compound 2-Quinolineacetic Acid->Product_B Esterification Ethanol Ethanol Ethanol->Product_B Unreacted_SM Unreacted 2-Quinolineacetic Acid Product_B->Unreacted_SM Hydrolysis (equilibrium)

Caption: Synthetic routes to this compound and potential side products.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield of Product Route_Check Identify Synthetic Route Start->Route_Check Subst_Check Check for Elimination Side Product (e.g., 2-vinylquinoline) Route_Check->Subst_Check Nucleophilic Substitution Ester_Check Check for Unreacted Carboxylic Acid Route_Check->Ester_Check Fischer Esterification Subst_Sol Optimize Substitution: - Use NaI/KI catalyst - Lower temperature - Use milder base Subst_Check->Subst_Sol Side product detected Purification_Check Review Purification Method Subst_Check->Purification_Check No side product Ester_Sol Optimize Esterification: - Use excess ethanol - Remove water (Dean-Stark) - Increase reaction time Ester_Check->Ester_Sol Unreacted acid detected Ester_Check->Purification_Check Complete conversion Subst_Sol->Purification_Check Ester_Sol->Purification_Check Purification_Sol Optimize Chromatography: - Add triethylamine to eluent - Use alumina or reverse phase Purification_Check->Purification_Sol Purification issues (e.g., tailing)

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of Ethyl 2-(quinolin-2-YL)acetate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical approach for the synthesis of this compound is the nucleophilic substitution of a suitable quinoline precursor with an ethyl acetate synthon. A highly analogous and well-documented procedure involves the reaction of a hydroxyquinoline with an ethyl haloacetate in the presence of a base. For instance, the synthesis of ethyl (quinolin-8-yloxy)acetate is achieved by reacting 8-hydroxyquinoline with ethyl chloroacetate using potassium carbonate as a base in a solvent like dry acetone.[1] This suggests a primary route for the target molecule would involve the reaction of 2-hydroxyquinoline (carbostyril) with an ethyl haloacetate (e.g., ethyl bromoacetate).

An alternative strategy involves the reaction of 2-chloroquinoline with a reagent capable of introducing the ethyl acetate moiety. Nucleophilic substitution on halogenated quinolines, particularly at the 2- and 4-positions, is a known transformation.[2][3]

Q2: What are the key reaction parameters to consider for optimizing the yield?

Several factors can significantly influence the yield and purity of this compound. These include the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials is also critical, as impurities can lead to unwanted side products.[4] For similar reactions, polar aprotic solvents like DMF or acetonitrile are often employed. The selection of a non-nucleophilic base is crucial to avoid competing reactions.

Q3: What are potential side reactions during the synthesis of this compound?

A significant side reaction to consider, especially when using a halo-substituted quinoline and a strong base, is an elimination (E2) reaction, which would lead to the formation of a vinylquinoline derivative.[5] The likelihood of elimination increases with higher reaction temperatures and the use of strong, bulky bases.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended ActionRationale
Low Reactivity of Starting Material If using a 2-chloroquinoline, the electron-withdrawing nature of the quinoline ring can reduce its reactivity. Consider using a more reactive leaving group (e.g., 2-bromoquinoline or 2-iodoquinoline). The addition of a catalytic amount of potassium iodide can also enhance the reaction rate when using a chloro-substituted precursor.[5]A better leaving group will facilitate the nucleophilic substitution. Iodide can participate in a Finkelstein reaction to generate a more reactive iodo-intermediate in situ.
Ineffective Base The chosen base may not be strong enough to deprotonate the nucleophile (if applicable) or neutralize the acid generated during the reaction. Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs2CO3).[6]A stronger base will lead to a higher concentration of the active nucleophile. Cesium carbonate is known to enhance the rate of N- and O-alkylation reactions.
Inappropriate Solvent The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. Screen different polar aprotic solvents such as DMF, acetonitrile, or DMSO. Ensure the solvent is anhydrous, as water can hydrolyze the ester product.[4][7]Polar aprotic solvents are generally effective for S_N2 reactions. Water can lead to the formation of the corresponding carboxylic acid as an undesired byproduct.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature while carefully monitoring for the formation of side products.[5]Higher temperatures increase reaction rates, but can also promote side reactions like elimination.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.Incomplete reactions are a common cause of low yields.
Problem 2: Formation of Significant Impurities

Possible Causes and Solutions:

CauseRecommended ActionRationale
Elimination Side Product If 2-vinylquinoline is detected as a major byproduct, reduce the reaction temperature and consider using a less sterically hindered, weaker base. Potassium carbonate is often a good choice to minimize elimination.[5][8]Elimination reactions often have a higher activation energy than substitution and are favored at higher temperatures with strong, bulky bases.
Hydrolysis of the Ester The presence of water in the reaction mixture can lead to the hydrolysis of the ethyl acetate moiety to the corresponding carboxylic acid. Use anhydrous solvents and reagents.Water is a nucleophile that can attack the ester carbonyl, leading to the carboxylic acid.
Di-alkylation or Other Side Reactions If using a strong base with 2-hydroxyquinoline, deprotonation can occur at other positions on the ring, leading to a mixture of products. Control the stoichiometry of the base and consider a milder base.Careful control of reaction conditions is necessary to ensure regioselectivity.
Impure Starting Materials Impurities in the starting quinoline or ethyl haloacetate can carry through or participate in side reactions. Purify the starting materials before use.The purity of the final product is directly dependent on the purity of the reactants.

Experimental Protocols

Proposed Synthesis of this compound from 2-Hydroxyquinoline

This protocol is adapted from the synthesis of a structurally similar compound, ethyl (quinolin-8-yloxy)acetate.[1]

Materials:

  • 2-Hydroxyquinoline (carbostyril)

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxyquinoline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Nucleophilic Substitution on a Quinoline Ring
EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)AcetoneReflux18High (Analogous reaction)[1]
2NaH (1.2)DMF806Variable (dependent on substrate)
3Cs₂CO₃ (1.5)Acetonitrile804Often improved yields[6]
4Et₃N (2.0)CH₂Cl₂Reflux24Moderate

Note: Yields are illustrative and will depend on the specific substrates and reaction scale.

Mandatory Visualization

experimental_workflow start Start reactants 1. Combine 2-hydroxyquinoline, K2CO3, and anhydrous acetone start->reactants stir 2. Stir at room temperature for 30 minutes reactants->stir add_reagent 3. Add ethyl bromoacetate stir->add_reagent reflux 4. Heat to reflux and monitor by TLC add_reagent->reflux cool_filter 5. Cool and filter reflux->cool_filter evaporate 6. Evaporate solvent cool_filter->evaporate purify 7. Purify product (Column chromatography or recrystallization) evaporate->purify end End purify->end

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_low_yield problem Low or No Product Yield cause1 Low Reactivity of Starting Material problem->cause1 cause2 Ineffective Base problem->cause2 cause3 Inappropriate Solvent problem->cause3 cause4 Low Reaction Temperature problem->cause4 solution1 Use more reactive haloquinoline or add KI cause1->solution1 solution2 Use stronger base (e.g., NaH, Cs2CO3) cause2->solution2 solution3 Screen polar aprotic solvents (DMF, MeCN) cause3->solution3 solution4 Increase temperature and monitor side reactions cause4->solution4

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(quinolin-2-YL)acetate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize this compound is not proceeding to completion. What are the possible causes and solutions?

A1: Incomplete conversion of starting materials is a common issue. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: The reaction may require more time or higher temperatures to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or cautiously increasing the temperature.

  • Base Inefficiency: The choice and amount of base are critical. If using a solid base like potassium carbonate, ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. Consider using a stronger base like sodium hydride if weaker bases are ineffective, but be mindful of potential side reactions.

  • Solvent Issues: The solvent must be anhydrous, as moisture can quench the base and hinder the reaction. Ensure your solvent is properly dried before use. The polarity of the solvent can also influence reaction rates.

Q2: I am observing the formation of multiple side products in my reaction mixture. How can I minimize them?

A2: Side product formation can often be attributed to the reactivity of the starting materials and intermediates.

  • Self-condensation of Ethyl Acetate: Under strongly basic conditions, ethyl acetate can undergo self-condensation (Claisen condensation). To minimize this, add the ethyl acetate slowly to the reaction mixture containing the quinoline substrate and the base.

  • Over-alkylation: If using a strong base, there is a risk of multiple alkylations. Using a slight excess of the quinoline starting material relative to the ethyl acetate can help mitigate this.

  • Reaction with Solvent: Some solvents can react under the reaction conditions. For example, if using acetone with a strong base, aldol condensation can occur. Choose an inert solvent like dry DMF or THF.[1]

Q3: I am having difficulty purifying the final product, this compound. What purification strategies are recommended?

A3: Purification can be challenging due to the presence of unreacted starting materials and side products with similar polarities.

  • Column Chromatography: This is the most effective method for purifying the product. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended. Monitor the fractions by TLC to isolate the pure product.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[2] Experiment with different solvent systems to find one in which the product has high solubility at high temperatures and low solubility at low temperatures.

  • Acid-Base Extraction: Since the quinoline nitrogen is basic, an acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Neutralize the aqueous layer with a base and extract the product back into an organic solvent.

Q4: What is a typical experimental protocol for the synthesis of a similar compound, Ethyl 2-(quinolin-8-yloxy)acetate, which can be adapted?

A4: A common method for synthesizing Ethyl 2-(quinolin-8-yloxy)acetate involves the Williamson ether synthesis.[2][3] This protocol can be adapted as a starting point for the synthesis of this compound, likely from 2-chloroquinoline and the enolate of ethyl acetate.

Data Presentation

Table 1: Typical Reaction Conditions for Synthesis of Quinoline Acetate Derivatives

ParameterConditionReference
Starting Materials 8-hydroxyquinoline, ethyl chloroacetate[2][3]
Base Anhydrous Potassium Carbonate (K₂CO₃)[2][3]
Solvent Dry Acetone or Dry DMF[1][2]
Temperature Reflux[2][3]
Reaction Time 6 - 18 hours[1][3]
Yield ~90% (for 8-yloxy derivative)[2]

Experimental Protocols

Detailed Methodology for the Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate (Adaptable for this compound)

This protocol is for a related compound but serves as a strong starting point for developing a procedure for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-hydroxyquinoline (1 equivalent).

  • Solvent and Base Addition: Add dry acetone or DMF as the solvent, followed by anhydrous potassium carbonate (1.5 equivalents).[2]

  • Reagent Addition: Add ethyl chloroacetate (1.5 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain it for 8-18 hours. Monitor the reaction progress by TLC.[2][3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ether or ethyl acetate. Wash the organic layer with a 10% sodium hydroxide solution to remove unreacted 8-hydroxyquinoline, followed by a water wash.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[2]

Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_process Process Quinoline Precursor Quinoline Precursor Reaction Mixture Reaction Mixture Quinoline Precursor->Reaction Mixture Ethyl Acetate Source Ethyl Acetate Source Ethyl Acetate Source->Reaction Mixture Base Base Base->Reaction Mixture Work-up & Extraction Work-up & Extraction Reaction Mixture->Work-up & Extraction Reaction Completion Purification Purification Work-up & Extraction->Purification Crude Product Final Product Final Product Purification->Final Product Pure this compound

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Failure or Low Yield Check_Completion Is the reaction incomplete? Start->Check_Completion Multiple_Spots Are there multiple side products? Check_Completion->Multiple_Spots No Incomplete_Action Increase reaction time/temperature Check base activity & solvent dryness Check_Completion->Incomplete_Action Yes Purification_Issue Is the product impure after purification? Multiple_Spots->Purification_Issue No Side_Product_Action Optimize reagent stoichiometry Control temperature Change solvent Multiple_Spots->Side_Product_Action Yes Purification_Action Optimize chromatography conditions Attempt recrystallization Consider acid-base extraction Purification_Issue->Purification_Action Yes Success Successful Synthesis Purification_Issue->Success No Incomplete_Action->Success Side_Product_Action->Success Purification_Action->Success

Caption: Troubleshooting decision tree for this compound synthesis failures.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(quinolin-2-YL)acetate. Our aim is to address common challenges encountered during scale-up and provide practical solutions to optimize your experimental outcomes.

Troubleshooting Guides

This section is designed to help you navigate and resolve specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction is resulting in a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?

A: Low yields are a common challenge in organic synthesis, particularly during scale-up. Several factors could be contributing to this issue:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Temperature: Gradually increase the reaction temperature. However, be cautious as excessive heat can lead to decomposition and side product formation.

  • Sub-optimal Reagent Stoichiometry: The molar ratios of your starting materials and reagents may not be optimal.

    • Troubleshooting:

      • Perform small-scale experiments to screen different molar ratios of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.

  • Poor Quality of Reagents or Solvents: Impurities in your starting materials or solvents can interfere with the reaction.

    • Troubleshooting:

      • Ensure the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.

      • Use freshly distilled or anhydrous solvents, as the presence of water can be detrimental in many organic reactions.

  • Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized concentrations of reactants and uneven heat distribution.

    • Troubleshooting:

      • Use an overhead stirrer for larger reaction volumes to ensure efficient mixing.

      • Consider the geometry of your reaction vessel to avoid dead zones where mixing is poor.

Issue 2: Formation of Significant Side Products/Impurities

Q: I am observing a significant number of side products in my reaction mixture, making the purification of this compound difficult. What are the likely side reactions and how can I minimize them?

A: The formation of side products is a common issue, especially when scaling up a reaction. Here are some potential side reactions and strategies to mitigate them:

  • Polymerization/Tar Formation: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the polymerization of starting materials or intermediates, resulting in the formation of intractable tars.[1]

    • Troubleshooting:

      • Temperature Control: Maintain a consistent and controlled reaction temperature. Use a temperature-controlled heating mantle or oil bath.

      • Controlled Addition: Add reagents, especially strong acids or reactive intermediates, slowly and in a controlled manner to manage any exotherms.

      • Moderators: In reactions like the Skraup synthesis for the quinoline core, the use of a moderator such as ferrous sulfate can help to control the reaction's vigor.[1]

  • Over-alkylation or Di-alkylation: If the reaction involves alkylation steps, there is a possibility of multiple alkyl groups being added to the molecule.

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester group can be hydrolyzed back to the carboxylic acid.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

Issue 3: Difficulties in Product Isolation and Purification

Q: I am struggling to isolate and purify this compound from the crude reaction mixture. What purification strategies are most effective?

A: Effective purification is crucial to obtain a high-purity final product. Here are some recommended strategies:

  • Extraction:

    • After quenching the reaction, perform a liquid-liquid extraction to separate the product from water-soluble impurities. Ethyl acetate is a common solvent for extracting quinoline derivatives.

  • Column Chromatography:

    • Silica gel column chromatography is a powerful technique for separating the desired product from closely related impurities.

    • Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is often effective. Start with a low polarity mobile phase and gradually increase the polarity.

  • Recrystallization:

    • Recrystallization is an excellent method for obtaining highly pure crystalline products.

    • Solvent Selection: Ethanol is often a suitable solvent for recrystallizing quinoline derivatives.[2] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for crystallization.

  • Distillation:

    • If the product is a liquid, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound on a larger scale?

A1: A plausible and scalable two-step synthesis involves the Reissert-Henze reaction to form a key intermediate, quinoline-2-carbonitrile, followed by its conversion to the final ethyl ester.

  • Reissert-Henze Reaction: Quinoline is reacted with an acyl chloride (e.g., benzoyl chloride) and a cyanide source (e.g., potassium cyanide) to form a Reissert compound. Subsequent hydrolysis of the Reissert compound yields quinoline-2-carbonitrile.

  • Conversion to Ester: The quinoline-2-carbonitrile can be converted to this compound through one of the following methods:

    • Acid-catalyzed hydrolysis and esterification: The nitrile is first hydrolyzed to quinoline-2-carboxylic acid using a strong acid (e.g., sulfuric acid). The resulting carboxylic acid is then esterified using ethanol in the presence of an acid catalyst (Fischer esterification).

    • Pinner Reaction: The nitrile can be directly converted to the ethyl ester by reacting it with anhydrous ethanol and a strong acid like hydrogen chloride.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Scaling up any chemical synthesis requires careful attention to safety. Key considerations include:

  • Exothermic Reactions: Many reactions involved in quinoline synthesis are exothermic. Ensure you have an adequate cooling system in place and add reagents slowly to control the temperature.

  • Use of Cyanide: The Reissert-Henze reaction involves the use of highly toxic cyanide salts. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Have a cyanide antidote kit readily available.

  • Strong Acids and Bases: The synthesis often involves strong acids (e.g., sulfuric acid) and bases. Handle these reagents with care, using appropriate PPE to avoid skin and eye contact.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used. Ensure proper ventilation and avoid sources of ignition.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions.

  • Procedure:

    • Prepare a TLC plate coated with silica gel.

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

    • Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).

    • Visualize the spots under a UV lamp or by using a staining agent.

  • Interpretation: As the reaction progresses, the spot corresponding to the starting material will diminish, and a new spot corresponding to the product will appear.

Q4: What analytical techniques are recommended for characterizing the final product?

A4: To confirm the identity and purity of your synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., the ester carbonyl group).

  • Melting Point: A sharp melting point is a good indicator of purity for a solid compound.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of quinoline derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Reaction Conditions for the Synthesis of Quinoline Derivatives

Starting Material(s)Reaction TypeCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
8-hydroxyquinoline, ethyl chloroacetateWilliamson Ether SynthesisK₂CO₃AcetoneReflux18High[3]
2-aminobenzaldehyde, ethyl acetoacetateFriedländer AnnulationNaOHEthanolReflux-Moderate[4]
Aniline, GlycerolSkraup SynthesisH₂SO₄, FeSO₄ (moderator)-HeatSeveralVariable[1]
2-chloroquinoline-3-carbaldehyde, Thiazole derivativeCondensationGlacial Acetic AcidMethanolReflux6-[4]

Note: Yields are often substrate-dependent and may vary.

Experimental Protocols

A plausible detailed experimental protocol for a scalable synthesis of this compound via the Reissert-Henze reaction and subsequent conversion is provided below.

Step 1: Synthesis of Quinoline-2-carbonitrile (via Reissert-Henze Reaction)

This procedure should be performed in a well-ventilated fume hood due to the use of potassium cyanide.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve quinoline (1 equivalent) in a suitable solvent such as dichloromethane.

  • Reagent Addition: Prepare a solution of potassium cyanide (1.5 equivalents) in water. In the dropping funnel, place benzoyl chloride (1.2 equivalents).

  • Reaction: Cool the quinoline solution to 0-5 °C in an ice bath. Simultaneously, add the potassium cyanide solution and the benzoyl chloride dropwise to the stirred quinoline solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, continue stirring at room temperature for an additional 2-3 hours. Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Reissert compound.

  • Hydrolysis: The crude Reissert compound is then hydrolyzed to quinoline-2-carbonitrile using a strong base (e.g., sodium hydroxide) in a suitable solvent system (e.g., ethanol/water). The reaction mixture is typically heated to reflux for several hours. After cooling, the product is isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound from Quinoline-2-carbonitrile

This procedure involves the use of strong acid and should be handled with appropriate care.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoline-2-carbonitrile (1 equivalent) and an excess of anhydrous ethanol.

  • Acid Addition: Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the solution, or add concentrated sulfuric acid (catalytic amount) dropwise.

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base such as sodium bicarbonate or ammonium hydroxide.

  • Isolation and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Reissert-Henze Reaction cluster_step2 Step 2: Conversion to Ester cluster_end Final Product & Purification Quinoline Quinoline ReissertReaction Formation of Reissert Compound Quinoline->ReissertReaction KCN KCN KCN->ReissertReaction BenzoylChloride Benzoyl Chloride BenzoylChloride->ReissertReaction Hydrolysis Base Hydrolysis ReissertReaction->Hydrolysis Intermediate Quinoline2CN Quinoline-2-carbonitrile Hydrolysis->Quinoline2CN Esterification Esterification Quinoline2CN->Esterification Ethanol Ethanol Ethanol->Esterification AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Esterification CrudeProduct Crude Ethyl 2-(quinolin-2-YL)acetate Esterification->CrudeProduct Purification Purification (Chromatography/ Distillation) CrudeProduct->Purification FinalProduct Pure Ethyl 2-(quinolin-2-YL)acetate Purification->FinalProduct

Caption: A schematic overview of the synthesis of this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/HPLC) Start->CheckCompletion ExtendRxn Extend Reaction Time or Increase Temperature CheckCompletion->ExtendRxn Incomplete CheckReagents Check Reagent Purity and Stoichiometry CheckCompletion->CheckReagents Complete Incomplete Incomplete Complete Complete ExtendRxn->CheckCompletion PurifyReagents Purify Starting Materials/ Adjust Stoichiometry CheckReagents->PurifyReagents Impure/ Incorrect CheckScaleUp Evaluate Scale-Up Parameters CheckReagents->CheckScaleUp Pure/ Correct Impure Impure/Incorrect Pure Pure/Correct PurifyReagents->Start ImproveMixing Improve Agitation (e.g., Overhead Stirrer) CheckScaleUp->ImproveMixing Inefficient Mixing ImproveHeat Ensure Uniform Heating/ Controlled Addition CheckScaleUp->ImproveHeat Poor Heat Transfer MixingIssue Inefficient Mixing? HeatIssue Poor Heat Transfer? End Optimized Yield ImproveMixing->End ImproveHeat->End

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(quinolin-2-YL)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities can arise from several sources during the synthesis and handling of this compound. These can include:

  • Unreacted Starting Materials: Residual reactants from the synthesis process. For instance, in syntheses involving precursors like 8-hydroxy quinoline and ethyl chloroacetate, traces of these may remain.[1][2]

  • Side-Products: Competing reactions can lead to the formation of undesired related compounds.

  • Hydrolysis Products: The ester group in this compound can undergo hydrolysis to form the corresponding carboxylic acid, especially in the presence of water and acid or base catalysts.[3][4]

  • Solvent Residues: Incomplete removal of solvents used during the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane).[1][5]

Q2: What are the recommended methods for purifying crude this compound?

The primary methods for purifying this compound and related quinoline derivatives are recrystallization and column chromatography.[1][6][7] The choice of method depends on the nature and quantity of the impurities.

Q3: How do I perform recrystallization for this compound?

Recrystallization is an effective technique for removing small amounts of impurities. A general protocol is as follows:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been successfully used for recrystallizing similar quinoline acetate compounds.[1][8] A mixture of n-hexane and ethyl acetate can also be considered.[5]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, over anhydrous sodium sulfate.[1][8]

Q4: What are the optimal conditions for purifying this compound by column chromatography?

Column chromatography is suitable for separating the target compound from impurities with different polarities.

  • Stationary Phase: Silica gel is a commonly used stationary phase.[7]

  • Mobile Phase (Eluent): A non-polar solvent system is often effective. Mixtures of petroleum ether or hexane with ethyl acetate are frequently employed for quinoline derivatives.[6][7] The polarity can be adjusted by changing the solvent ratio. A common starting point could be a 98:2 or 90:10 mixture of petroleum ether/hexane and ethyl acetate.[6][9]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the compound is melting before it dissolves. The compound may be too impure.Use a lower-boiling point solvent. Try a different solvent system. Consider pre-purification with column chromatography if impurities are significant.[5]
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution and then try cooling again.[10] Try a different solvent in which the compound is less soluble.
Low recovery of the purified product. Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Wash the crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. The eluent system is not optimal (either too polar or not polar enough).Adjust the polarity of the eluent. For quinoline derivatives, a common mobile phase is a mixture of hexane and ethyl acetate; try varying the ratio to achieve better separation on a TLC plate before running the column.[7][9]
The compound does not move from the baseline. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For instance, change the hexane:ethyl acetate ratio from 90:10 to 80:20.
All compounds run with the solvent front. The eluent is too polar.Decrease the polarity of the mobile phase. For example, change the hexane:ethyl acetate ratio from 80:20 to 95:5.
Cracked or channeled column packing. Improper packing of the silica gel.Ensure the silica gel is packed uniformly without air bubbles. Dry packing followed by careful solvent addition can be effective.[11]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently (e.g., on a water bath) while stirring until the solid completely dissolves.[1]

  • If the solution is colored or contains suspended particles, perform a hot filtration.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small portion of ice-cold ethanol.

  • Dry the purified crystals to a constant weight. A yield of around 90% can be expected for similar compounds under optimal conditions.[1][8]

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent (e.g., 98:2 petroleum ether:ethyl acetate).[6][11]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel or Celite.[11] Carefully add this to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 98:2 petroleum ether:ethyl acetate).[6] The polarity can be gradually increased if the compound elutes too slowly.

  • Collect Fractions: Collect the eluate in fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[7]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Example of Purity Improvement after Recrystallization

Sample Method Purity (by HPLC) Yield (%)
Crude Product-85%-
After 1st RecrystallizationEthanol95%88%
After 2nd RecrystallizationEthanol>99%80% (cumulative)

Table 2: Example Eluent Systems for Column Chromatography

Eluent System Ratio (v/v) Typical Application
Petroleum Ether : Ethyl Acetate98 : 2For separation of non-polar impurities.[6]
Hexane : Ethyl Acetate90 : 10General purpose purification.[9]
Hexane : Ethyl Acetate1 : 9For eluting more polar compounds.[12]

Visualizations

PurificationWorkflow Purification Strategy for this compound cluster_start Initial Assessment cluster_purification Purification Method cluster_end Final Product start Crude Product assess Assess Impurity Profile (TLC/HPLC) start->assess recrystallize Recrystallization assess->recrystallize Minor Impurities chromatography Column Chromatography assess->chromatography Major/Multiple Impurities pure_product Pure Product (>99%) recrystallize->pure_product chromatography->pure_product re_purify Re-purify if needed pure_product->re_purify Purity < 99% re_purify->assess

Caption: Decision workflow for selecting a purification method.

RecrystallizationProcess Recrystallization Experimental Workflow start Dissolve Crude Product in Minimal Hot Solvent filter_hot Hot Filtration (if needed) start->filter_hot cool Slow Cooling to Room Temperature filter_hot->cool ice_bath Cool in Ice Bath cool->ice_bath filter_cold Vacuum Filtration ice_bath->filter_cold wash Wash with Cold Solvent filter_cold->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Step-by-step workflow for the recrystallization process.

ChromatographyProcess Column Chromatography Experimental Workflow prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for purification by column chromatography.

References

Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(quinolin-2-YL)acetate. The focus is on providing practical solutions to common experimental challenges, particularly in the context of catalyst selection for condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type involving the active methylene group of this compound?

A1: The most prevalent reaction is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group of this compound with an aldehyde or ketone, typically catalyzed by a basic catalyst. The product is an α,β-unsaturated compound, which is a valuable intermediate in the synthesis of more complex molecules.[1]

Q2: What types of catalysts are effective for the Knoevenagel condensation with this compound?

A2: Weak bases are generally the most effective catalysts for this reaction. Using a strong base can lead to undesired side reactions, such as the self-condensation of the aldehyde or ketone reactant.[1] Common and effective catalysts include:

  • Organic Bases: Piperidine, 1,4-diazabicyclo[2.2.2]octane (DABCO), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used.[2]

  • Ionic Liquids: Certain ionic liquids, especially those with basic functionalities, have been shown to be efficient and recyclable catalysts.[2]

  • Ammonium Salts: Simple ammonium salts like ammonium acetate can also effectively catalyze the condensation.

Q3: How does the choice of solvent affect the Knoevenagel condensation?

A3: The solvent plays a crucial role in the reaction's success.

  • Alcohols (e.g., Ethanol, Methanol): These are commonly used as they are effective at dissolving the reactants.

  • Aprotic Polar Solvents (e.g., DMF, DMSO): These can also be used and may offer advantages in certain cases.

  • Solvent-free conditions: In some instances, running the reaction neat (without a solvent) can lead to improved yields and is more environmentally friendly.

  • Water: Green chemistry approaches have demonstrated that water can be an effective solvent, particularly when used with a suitable catalyst like a DBU/water complex.[2]

Q4: What are the typical reaction conditions for a Knoevenagel condensation with this substrate?

A4: Reaction conditions can vary depending on the specific reactants and catalyst used. However, a general starting point is to stir the this compound, the carbonyl compound, and a catalytic amount of a weak base in a suitable solvent at temperatures ranging from room temperature to reflux. Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The basic catalyst may be old, degraded, or of insufficient purity.Use a fresh or purified catalyst. Consider switching to a more active catalyst (e.g., from piperidine to DBU or DABCO).
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short.Gradually increase the reaction temperature and monitor for product formation and potential side reactions using TLC. Extend the reaction time.
Presence of Water: The condensation reaction produces water, which can inhibit the reaction equilibrium.If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically or add molecular sieves to the reaction mixture.
Impure Reactants: Impurities in either the this compound or the carbonyl compound can hinder the reaction.Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary.
Formation of Multiple Products (Visible on TLC) Side Reactions: The most common side reaction is the Michael addition of a second molecule of the active methylene compound to the initially formed α,β-unsaturated product.Use a milder catalyst or lower the reaction temperature. Carefully control the stoichiometry of the reactants; a slight excess of the carbonyl compound may be beneficial. Monitor the reaction closely and stop it once the starting material is consumed.
Self-Condensation of Carbonyl Compound: If a strong base is used, the aldehyde or ketone can undergo self-condensation.Use a weak base as the catalyst (e.g., piperidine, ammonium acetate).
Difficulty in Product Isolation/Purification Product Solubility: The product may be highly soluble in the reaction solvent, making extraction difficult.Choose a work-up solvent in which the product has low solubility to induce precipitation. Utilize column chromatography for purification if simple extraction and crystallization are ineffective.
Catalyst Removal: Residual catalyst can complicate purification.If using a water-soluble catalyst, perform an aqueous wash during the work-up. For non-volatile catalysts like DBU, purification by column chromatography is often necessary.

Catalyst Performance Comparison for Knoevenagel Condensation

The following table summarizes typical yields and reaction times for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds (like ethyl cyanoacetate, which serves as a proxy for this compound) using different catalysts.

CatalystSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Piperidine EthanolReflux4 - 1275 - 90
DBU WaterRoom Temp0.5 - 290 - 98[2]
DABCO Ionic Liquid/Water500.5 - 192 - 97
Ammonium Acetate TolueneReflux (with Dean-Stark)6 - 1870 - 85
None (Thermal) Neat100 - 12012 - 24< 40

Note: The data presented is a generalized summary from various sources on Knoevenagel condensations and may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using DBU in Water

This protocol is adapted for this compound based on a highly efficient and green chemistry method.[2]

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol)

  • Deionized water (25 mmol)

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add DBU (1.0 mmol) and deionized water (25 mmol). Stir the mixture for 3 hours at room temperature to form the DBU/water complex.

  • Add the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, add 20 mL of ethyl acetate to the reaction mixture and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification start Combine Reactants: - this compound - Aldehyde/Ketone - Catalyst - Solvent reaction Stir at appropriate temperature (Room Temp to Reflux) start->reaction tlc Monitor reaction progress via TLC reaction->tlc tlc->reaction Continue if incomplete quench Quench reaction (if necessary) tlc->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash with aqueous solutions (e.g., water, brine) extract->wash dry Dry organic layer (e.g., Na2SO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (Recrystallization or Chromatography) concentrate->purify end_product Characterize pure product purify->end_product

Caption: A general experimental workflow for the Knoevenagel condensation.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_purity Reagent Purity cluster_water Water Inhibition start Low Product Yield catalyst_check Is the catalyst active and fresh? start->catalyst_check catalyst_sol Action: - Use fresh catalyst - Try a more active catalyst (DBU, DABCO) catalyst_check->catalyst_sol No temp_time_check Are temperature and time sufficient? catalyst_check->temp_time_check Yes temp_time_sol Action: - Increase temperature - Extend reaction time - Monitor with TLC temp_time_check->temp_time_sol No purity_check Are starting materials pure? temp_time_check->purity_check Yes purity_sol Action: - Purify starting materials - Use high-purity reagents purity_check->purity_sol No water_check Is water being removed? purity_check->water_check Yes water_sol Action: - Use a Dean-Stark trap - Add molecular sieves water_check->water_sol No end Re-evaluate reaction design

References

Technical Support Center: Solvent Effects on Ethyl 2-(quinolin-2-YL)acetate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(quinolin-2-YL)acetate. The following information addresses common issues related to solvent effects on the reactivity of this compound in key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving the active methylene group of this compound?

A1: The methylene group flanked by the quinoline ring and the ester carbonyl is an active methylene group. This functionality makes the compound suitable for a variety of carbon-carbon bond-forming reactions, including:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones, typically base-catalyzed, to form α,β-unsaturated products.

  • Alkylation: Deprotonation with a suitable base followed by reaction with an alkyl halide to introduce an alkyl group at the alpha position.

  • Acylation: Reaction with an acylating agent (e.g., acid chloride or anhydride) after deprotonation.

  • Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Q2: How does solvent polarity affect the Knoevenagel condensation of this compound with an aromatic aldehyde?

A2: Solvent polarity plays a crucial role in the Knoevenagel condensation.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the catalyst (e.g., a basic amine like piperidine) and the reactants, facilitating the reaction. Ethanol is a common and often effective choice, leading to good yields.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can accelerate the dehydration step of the condensation and are effective at dissolving a wide range of reactants.[2] DMF, in particular, is often superior to less polar solvents like toluene.[2]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are often slower and may require higher temperatures and azeotropic removal of water to proceed to completion.[2]

  • Water: As a green and highly polar solvent, water can be an excellent medium for Knoevenagel condensations, sometimes leading to high yields and simplified workups.[1][3]

Q3: I am observing low yields in the alkylation of this compound. Could the solvent be the issue?

A3: Yes, the solvent is a critical parameter in alkylation reactions of active methylene compounds. The choice of solvent must be compatible with the base used for deprotonation.

  • For strong bases (e.g., NaH, LDA): Anhydrous polar aprotic solvents like THF or DMF are typically used. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the resulting enolate.

  • For weaker bases (e.g., K₂CO₃, NaOEt): Solvents like acetone, acetonitrile, or ethanol can be used. The choice often depends on the reactivity of the alkylating agent and the required reaction temperature. In some cases, aprotic polar solvents are preferred as they can accelerate the reaction rate.

Q4: Can this compound undergo hydrolysis? Which solvent conditions favor this?

A4: Yes, as an ester, this compound is susceptible to hydrolysis to yield 2-(quinolin-2-yl)acetic acid and ethanol. This reaction can be catalyzed by either acid or base.

  • Aqueous mixtures are necessary for hydrolysis to occur. The rate of hydrolysis is significantly influenced by the composition of the solvent mixture (e.g., dioxane-water, acetone-water). The reaction can occur under both acidic and basic conditions. Due to the basic nature of the quinoline nitrogen, acidic conditions will likely lead to protonation of the ring, which may influence the electronic properties of the ester.

Troubleshooting Guides

Knoevenagel Condensation
Issue Potential Cause Suggested Solution
Low or No Product Yield Inappropriate Solvent: The reactants may have poor solubility, or the solvent may not effectively mediate the reaction.Change the solvent. If using a nonpolar solvent like toluene, switch to a polar protic solvent like ethanol or a polar aprotic solvent like DMF.[1][2] Consider using water as a green alternative.[3]
Ineffective Catalyst: The base catalyst (e.g., piperidine, pyridine) may be insufficient or not strong enough for the specific reactants.Increase the catalyst loading or switch to a more effective catalyst for your specific substrates.
Formation of Michael Adduct (Side Product) Excess Active Methylene Compound: The initial Knoevenagel product can react with another molecule of the deprotonated this compound.Use a stoichiometric amount of the active methylene compound or add it slowly to the reaction mixture to maintain a low concentration.
Reaction Stalls Water Removal is Inefficient: In nonpolar solvents, the water produced during the reaction can inhibit the reaction from going to completion.If using a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water and drive the reaction equilibrium towards the product.
Alkylation
Issue Potential Cause Suggested Solution
Low or No Alkylation Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the active methylene group, or the solvent may be interfering.Ensure the use of a sufficiently strong base (e.g., NaH, LDA) in a compatible anhydrous polar aprotic solvent (e.g., THF, DMF). Ensure all reagents and glassware are dry.
Poor Solubility of Base or Reactant: The base or starting material may not be soluble in the chosen solvent.Switch to a solvent that provides better solubility for all components. For instance, DMF is a good solvent for many organic salts.
O-alkylation vs. C-alkylation Solvent and Counter-ion Effects: The solvent can influence the site of alkylation (on the oxygen or carbon of the enolate).The selectivity of alkylation can be complex. Generally, polar aprotic solvents favor C-alkylation. The choice of base and the presence of additives can also influence the outcome.
Dialkylation Excess Base or Alkylating Agent: A second alkyl group can be added if the mono-alkylated product is deprotonated.Use stoichiometric amounts of the base and alkylating agent. Consider adding the base to a solution of the ester and alkylating agent to keep the concentration of the enolate low.
Hydrolysis
Issue Potential Cause Suggested Solution
Slow or Incomplete Hydrolysis Insufficient Water: Hydrolysis requires water as a reactant.Ensure an adequate amount of water is present in the solvent system. The reaction rate is dependent on the concentration of water.
Suboptimal pH: The rate of hydrolysis is dependent on the concentration of H⁺ or OH⁻.Adjust the pH of the reaction mixture. Hydrolysis is generally faster under strongly acidic or basic conditions.
Difficulty in Product Isolation Product Solubility: The resulting carboxylic acid may be soluble in the aqueous solvent mixture.After reaction completion, adjust the pH to the isoelectric point of the amino acid-like product to minimize its solubility in water and facilitate precipitation or extraction.

Data Presentation

Table 1: Solvent Properties and Their General Effects on Common Reactions of this compound

SolventDielectric Constant (ε)TypeGeneral Suitability for Knoevenagel CondensationGeneral Suitability for Alkylation (with appropriate base)General Suitability for Hydrolysis
Water80.1Polar ProticGood to Excellent[1][3]Unsuitable (reactive)Required
Ethanol24.6Polar ProticExcellent[1]Suitable (with bases like NaOEt)Suitable as co-solvent
DMF36.7Polar AproticExcellent[2]Excellent (with strong bases)Suitable as co-solvent
Acetonitrile37.5Polar AproticGood[2]Good (with strong bases)Suitable as co-solvent
THF7.6Polar AproticModerateExcellent (with strong bases)Suitable as co-solvent
Toluene2.4NonpolarSlow, requires water removal[2]Suitable for some systemsPoor
Acetone20.7Polar AproticGoodSuitable (with bases like K₂CO₃)Suitable as co-solvent

Note: The suitability is a generalization and the optimal solvent will depend on the specific reactants and reaction conditions.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Benzaldehyde

This protocol is adapted from general procedures for Knoevenagel condensations.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (5-10 mL per mmol of ester).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Alkylation with Ethyl Iodide

This protocol is a general procedure for the alkylation of active methylene compounds.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 mL per mmol of ester).

  • Base Addition: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the suspension of NaH. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Basic Hydrolysis

This protocol is based on standard procedures for ester hydrolysis.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution with cold 1 M HCl to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Visualizations

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Ester & Aldehyde in Solvent (e.g., Ethanol) catalyst Add Base Catalyst (e.g., Piperidine) reactants->catalyst 1. heat Heat to Reflux catalyst->heat 2. monitor Monitor by TLC heat->monitor 3. cool Cool to RT monitor->cool 4. isolate Isolate Crude Product (Filter or Concentrate) cool->isolate 5. purify Purify (Recrystallization or Chromatography) isolate->purify 6.

Caption: Experimental workflow for a typical Knoevenagel condensation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Possible Solutions start Low Yield in Knoevenagel Condensation cause1 Inappropriate Solvent? start->cause1 cause2 Ineffective Catalyst? start->cause2 cause3 Side Reactions? start->cause3 cause4 Incomplete Reaction? start->cause4 sol1 Switch to Polar Solvent (Ethanol, DMF) cause1->sol1 sol2 Increase Catalyst Loading or Change Catalyst cause2->sol2 sol3 Adjust Stoichiometry cause3->sol3 sol4 Increase Reaction Time/ Temperature or Remove Water cause4->sol4

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

References

Preventing degradation of Ethyl 2-(quinolin-2-YL)acetate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-(quinolin-2-YL)acetate

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol .[1][2] It belongs to the quinoline class of compounds, which are heterocyclic aromatic organic compounds.[3] Quinolines themselves can be colorless to yellow or brown liquids, especially when aged or exposed to light, and are often used as precursors in the synthesis of various useful derivatives, including pharmaceuticals.[3]

Q2: What are the primary factors that can cause the degradation of this compound during a reaction?

While specific degradation studies on this exact molecule are not extensively documented, based on its structure—a quinoline ring, an ethyl ester, and an active methylene bridge—the primary degradation pathways are likely:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, which would yield 2-(quinolin-2-yl)acetic acid and ethanol.

  • Oxidation: The quinoline ring, particularly the nitrogen atom, can be oxidized to form an N-oxide.[4] Under harsh conditions, the ring system itself can be oxidized.[4][5]

  • Photodegradation: Quinoline and its derivatives can be sensitive to light, leading to discoloration (yellowing or browning) and decomposition.[3]

  • Extreme Temperatures: High temperatures can promote decomposition. The compound has a reported boiling point of 160 °C at 3 Torr, suggesting it is stable at lower temperatures but may degrade at higher temperatures under atmospheric pressure.[1]

Q3: How should I properly store this compound to ensure its stability?

To minimize degradation during storage, it is recommended to:

  • Store in a cool, dark place: This protects the compound from light and heat. An amber glass vial is ideal.

  • Keep under an inert atmosphere: To prevent oxidation, store the compound under nitrogen or argon.

  • Ensure a tightly sealed container: This prevents the ingress of moisture, which could lead to hydrolysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction mixture is turning yellow or brown.

  • Possible Cause: This is often a sign of quinoline ring degradation, potentially due to light exposure or oxidation.[3] Aged samples of quinoline are known to turn yellow and then brown.[3]

  • Troubleshooting Steps:

    • Exclude Light: Repeat the reaction in a vessel protected from light, for example, by wrapping the flask in aluminum foil.

    • De-gas Solvents: Use solvents that have been thoroughly de-gassed to remove dissolved oxygen.

    • Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent air oxidation.

    • Check Reagent Purity: Ensure all starting materials and reagents are pure and free from oxidizing impurities.

Issue 2: My NMR/LC-MS analysis shows a byproduct with a mass corresponding to the carboxylic acid.

  • Possible Cause: This indicates that the ethyl ester group has been hydrolyzed. This can be catalyzed by acidic or basic conditions, or even by trace amounts of water in the reaction mixture.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed using anhydrous solvents.

    • Control pH: If your reaction conditions are not pH-neutral, consider if a different catalyst or buffer system could be used. Avoid strong acids or bases unless they are essential for the desired transformation.

    • Purify Reagents: Ensure that any acidic or basic reagents are free of water.

Issue 3: I am observing the formation of N-oxide as a byproduct.

  • Possible Cause: The nitrogen atom in the quinoline ring has been oxidized.[4] This can occur if oxidizing agents are present, or sometimes simply from exposure to air over long reaction times, especially if catalyzed by trace metals.

  • Troubleshooting Steps:

    • Use an Inert Atmosphere: Running the reaction under nitrogen or argon is the most effective way to prevent this side reaction.

    • Avoid Oxidizing Agents: Carefully review your reaction scheme to ensure no unintended oxidizing agents are present. Some reagents can be unexpectedly oxidative under certain conditions.

    • Add Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant can help, but this should be tested for compatibility with your desired reaction.

Data Presentation

The following table summarizes the key parameters influencing the stability of this compound, based on general chemical principles of quinolines and esters.

ParameterCondition to AvoidRecommended ConditionRationale
pH Strongly Acidic (pH < 4) or Strongly Basic (pH > 10)Neutral to slightly acidic (pH 5-7)Prevents acid or base-catalyzed hydrolysis of the ester group.
Temperature > 150 °C (at atmospheric pressure)As low as the reaction kinetics allow.High temperatures can lead to thermal decomposition.
Atmosphere Oxygen / AirInert (Nitrogen or Argon)Prevents oxidation of the quinoline ring to N-oxide or other species.[4]
Light Direct UV or sunlight exposureDark (e.g., amber glass, foil-wrapped flask)Quinoline derivatives can be light-sensitive and prone to photodegradation.[3]
Moisture Presence of waterAnhydrous conditionsPrevents hydrolysis of the ester.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Degradation

This protocol provides a general workflow for a reaction involving this compound, focusing on preventing its degradation.

1. Preparation of Glassware and Reagents:

  • All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and oven-dried at 120 °C for at least 4 hours to remove all traces of moisture.
  • Allow glassware to cool to room temperature in a desiccator under vacuum.
  • All solvents must be of anhydrous grade. If not available, they should be freshly distilled from an appropriate drying agent.
  • All liquid reagents should be handled with dry syringes. Solid reagents should be dried in a vacuum oven if they are hygroscopic.

2. Reaction Setup:

  • Quickly assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).
  • Wrap the reaction flask with aluminum foil to protect it from light.
  • Add this compound and any other solid reagents to the flask under a strong flow of inert gas.
  • Add the anhydrous solvent via a cannula or a dry syringe.
  • If heating is required, use an oil bath with a temperature controller to maintain a stable and precise temperature.

3. Running the Reaction:

  • Stir the reaction mixture under a continuous positive pressure of inert gas.
  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
  • Avoid unnecessarily long reaction times.

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.
  • Perform the aqueous work-up using de-gassed water if possible.
  • Minimize the time the compound is in contact with aqueous acidic or basic solutions.
  • Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent under reduced pressure at a low temperature (< 40 °C).
  • Purify the product promptly, for example, by column chromatography, using de-gassed solvents where practical.

Visualizations

Potential Degradation Pathways

Potential Degradation Pathways of this compound A This compound B 2-(Quinolin-2-yl)acetic Acid + Ethanol A->B Hydrolysis (Acid/Base, H2O) C Quinoline-2-yl-acetic acid ethyl ester N-oxide A->C Oxidation (O2, Oxidizing Agents) D Other Oxidized/Decomposed Products A->D Photodegradation / High Temp (Light, Heat) Experimental Workflow for Stable Reactions prep 1. Preparation - Oven-dry glassware - Use anhydrous solvents setup 2. Setup - Assemble under inert gas (N2/Ar) - Wrap flask in foil prep->setup reaction 3. Reaction - Maintain inert atmosphere - Precise temperature control setup->reaction workup 4. Work-up & Purification - Use de-gassed solvents - Minimize time and heat reaction->workup storage 5. Storage - Cool, dark, inert atmosphere workup->storage Troubleshooting Unexpected Reaction Outcomes start Unexpected Result? q1 Mixture Discolored (Yellow/Brown)? start->q1 a1 Cause: Oxidation / Photodegradation Action: Use inert gas, exclude light q1->a1 Yes q2 Acid Byproduct Detected? q1->q2 No end Problem Resolved a1->end a2 Cause: Ester Hydrolysis Action: Use anhydrous conditions, control pH q2->a2 Yes q3 N-Oxide Byproduct Detected? q2->q3 No a2->end a3 Cause: Ring Oxidation Action: De-gas solvents, maintain inert atmosphere q3->a3 Yes q3->end No a3->end

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(quinolin-2-YL)acetate is a valuable scaffold in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various biologically active compounds. The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative analysis of potential synthetic methodologies, offering insights into reaction conditions, yields, and experimental protocols to aid researchers in selecting the most suitable approach for their needs. While direct and detailed comparative studies on the synthesis of this compound are not extensively documented in publicly available literature, this guide draws upon established synthetic routes for analogous quinoline derivatives to provide a comprehensive overview of plausible and effective methods.

Comparison of Synthetic Methods

Based on analogous reactions for similar quinoline-containing esters, several promising synthetic strategies for this compound can be proposed. The following table summarizes the potential methods, with quantitative data extrapolated from the synthesis of structurally related compounds.

MethodStarting MaterialsReagents and ConditionsReaction TimeYield (%)
Nucleophilic Substitution 2-Chloroquinoline, Ethyl acetateBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone), Heat6 - 18 hoursModerate
Reformatsky Reaction 2-Quinolinecarboxaldehyde, Ethyl bromoacetateActivated Zinc, Solvent (e.g., Toluene, THF), Heat (e.g., 90°C)30 minutesHigh
Palladium-Catalyzed C-H Activation Quinoline, Ethyl diazoacetatePd catalyst (e.g., Pd(OAc)₂), Ligand, Oxidant, HeatSeveral hoursVariable

Experimental Protocols

Below are detailed experimental protocols for the proposed synthetic methods. These are based on established procedures for similar compounds and may require optimization for the synthesis of this compound.

Method 1: Nucleophilic Substitution

This method involves the reaction of a quinoline derivative bearing a good leaving group at the 2-position, such as 2-chloroquinoline, with an enolate of ethyl acetate.

Experimental Protocol:

  • To a solution of ethyl acetate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere.

  • The mixture is stirred at room temperature for 30 minutes to allow for the formation of the ethyl acetate enolate.

  • 2-Chloroquinoline is then added to the reaction mixture.

  • The reaction is heated to a specified temperature (e.g., 80-100°C) and monitored by thin-layer chromatography (TLC) until completion (typically 6-12 hours).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Reformatsky Reaction

The Reformatsky reaction provides a route to β-hydroxy esters, which can be subsequently dehydrated to yield the target α,β-unsaturated ester. In this context, it would involve the reaction of 2-quinolinecarboxaldehyde with the Reformatsky reagent derived from ethyl bromoacetate and zinc.

Experimental Protocol:

  • A flask is charged with activated zinc dust and a crystal of iodine in an anhydrous solvent like toluene. The mixture is heated under reflux for a few minutes to activate the zinc, then cooled to room temperature.

  • A solution of 2-quinolinecarboxaldehyde and ethyl bromoacetate in the same solvent is added dropwise to the activated zinc suspension.

  • The reaction mixture is heated (e.g., to 90°C) and stirred for a short period (e.g., 30 minutes), with the progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled to 0°C and quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude β-hydroxy ester is then subjected to dehydration, for instance, by treatment with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water, to yield this compound.

  • Purification is achieved through column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Nucleophilic_Substitution 2-Chloroquinoline 2-Chloroquinoline Reaction Reaction 2-Chloroquinoline->Reaction Ethyl acetate Ethyl acetate Ethyl acetate->Reaction Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction Activation This compound This compound Reaction->this compound Nucleophilic Substitution

Caption: Nucleophilic substitution pathway for this compound synthesis.

Reformatsky_Reaction 2-Quinolinecarboxaldehyde 2-Quinolinecarboxaldehyde Reaction Reaction 2-Quinolinecarboxaldehyde->Reaction Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction Activated Zinc Activated Zinc Activated Zinc->Reaction Forms Reformatsky Reagent Intermediate_Hydroxy_Ester Intermediate β-Hydroxy Ester Dehydration Dehydration Intermediate_Hydroxy_Ester->Dehydration This compound This compound Dehydration->this compound Reaction->Intermediate_Hydroxy_Ester Addition

Caption: Reformatsky reaction pathway for this compound synthesis.

A Comparative Guide to the Structural Validation of Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of crystallographic and spectroscopic methods for the structural validation of Ethyl 2-(quinolin-2-YL)acetate, a quinoline derivative of interest in medicinal chemistry. While single-crystal X-ray diffraction offers unambiguous structural elucidation, its feasibility is contingent on the formation of high-quality crystals. In instances where suitable crystals cannot be obtained, a combination of spectroscopic techniques serves as a powerful alternative for comprehensive structural characterization.

This guide will explore the application of X-ray crystallography, using data from a closely related isomer, and compare it with the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the target compound, this compound.

Methodology Comparison: Crystallography vs. Spectroscopy

The validation of a chemical structure can be approached through several analytical techniques, each providing unique and complementary information.

Workflow for Structural Validation of Organic Compounds cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_spectroscopy Spectroscopic Techniques synthesis Synthesis of Ethyl 2-(quinolin-2-YL)acetate purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification xray X-ray Crystallography (if single crystal is obtained) purification->xray Attempt Crystal Growth spectroscopy Spectroscopic Analysis purification->spectroscopy final_structure Validated Structure xray->final_structure Definitive 3D Structure spectroscopy->final_structure Inferred Structure nmr NMR Spectroscopy (¹H, ¹³C, 2D) spectroscopy->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) spectroscopy->ms ir IR Spectroscopy (Functional Groups) spectroscopy->ir nmr->final_structure ms->final_structure ir->final_structure

A flowchart illustrating the general workflow for the synthesis and structural validation of an organic compound.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While crystallographic data for this compound is not publicly available, data for its isomer, Ethyl 2-(quinolin-8-yloxy)acetate monohydrate , offers insight into the capabilities of this technique.[1][2]

Table 1: Crystallographic Data for Ethyl 2-(quinolin-8-yloxy)acetate monohydrate

ParameterValue
Chemical FormulaC₁₃H₁₃NO₃·H₂O
Molecular Weight249.26
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 6.9562(4) Å, b = 17.5050(9) Å, c = 10.5304(6) Åα = 90°, β = 100.124(5)°, γ = 90°
Volume1262.30(12) ų
Z4
R-factor0.053

Source: Acta Crystallographica Section E, 2013, E69, o623.[1][2]

The data presented in Table 1 provides a precise three-dimensional picture of the molecule's structure. However, the major prerequisite for this method is the growth of a suitable single crystal, which can be a significant challenge.

Spectroscopic Methods for Structural Elucidation

In the absence of single-crystal X-ray data, a combination of spectroscopic techniques is employed to determine the structure of a molecule.

Relationship of Spectroscopic Data to Molecular Structure cluster_data Spectroscopic Data cluster_info Structural Information molecule This compound (C₁₃H₁₃NO₂) nmr_data ¹H & ¹³C NMR: - Chemical Shifts - Coupling Constants - Number of Signals molecule->nmr_data provides ms_data Mass Spectrometry: - Molecular Ion Peak (m/z) - Fragmentation Pattern molecule->ms_data provides ir_data IR Spectroscopy: - Absorption Frequencies (cm⁻¹) molecule->ir_data provides connectivity Connectivity of Atoms (Carbon-Hydrogen Framework) nmr_data->connectivity reveals mol_weight Molecular Weight & Elemental Formula ms_data->mol_weight reveals func_groups Functional Groups (e.g., C=O, C-O, Aromatic Ring) ir_data->func_groups reveals connectivity->molecule confirms mol_weight->molecule confirms func_groups->molecule confirms

A diagram showing how different spectroscopic techniques provide complementary information to elucidate the structure of a molecule.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted DataInferred Structural Feature
¹H NMR δ 1.2-1.4 (t, 3H), 4.0-4.2 (q, 2H), 4.1-4.3 (s, 2H), 7.5-8.2 (m, 6H)Ethyl group, methylene bridge, and quinoline ring protons.
¹³C NMR δ ~14 (CH₃), ~61 (OCH₂), ~45 (CH₂-Ar), 120-150 (aromatic C), ~170 (C=O)Confirms the number and type of carbon environments.
IR (cm⁻¹) ~1735 (C=O stretch), ~1200 (C-O stretch), ~3050 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), 1600, 1500 (C=C and C=N stretch)Presence of an ester functional group and an aromatic quinoline system.
Mass Spec (m/z) Molecular Ion [M]⁺ at 215. Expected fragments at [M-OC₂H₅]⁺ (170), [M-COOC₂H₅]⁺ (142)Confirms molecular weight and provides evidence for the ethyl acetate and quinoline moieties.

Comparison of Validation Methods

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Sample State Solid (single crystal)SolutionSolid or LiquidGas (from solid or liquid)
Information Yield Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity of atoms, electronic environment of nuclei, stereochemical relationships.Presence of functional groups.Molecular weight, elemental composition, fragmentation pattern.
Ambiguity Low (unambiguous)Moderate (interpretation required, isomers can be challenging)High (confirmatory rather than definitive)Moderate (isomers can have similar fragmentation)
Prerequisites High-quality single crystalSoluble sampleIR active vibrationsVolatile/ionizable sample
Throughput LowHighHighHigh

Experimental Protocols

1. Single-Crystal X-ray Crystallography (for Ethyl 2-(quinolin-8-yloxy)acetate monohydrate)

  • Crystal Growth: The compound was purified by successive recrystallizations from ethanol to yield colorless, block-like crystals suitable for X-ray diffraction.[1]

  • Data Collection: A suitable crystal was mounted on a diffractometer. Data were collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[1]

  • Structure Solution and Refinement: The structure was solved using direct methods and refined on F². Hydrogen atoms were placed in calculated positions and refined using a riding model.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, key parameters include the number of scans, relaxation delay, and pulse width. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon. 2D NMR experiments such as COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively.

3. Infrared (IR) Spectroscopy (General Protocol)

  • Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film is placed between two salt plates (e.g., NaCl).

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.

4. Mass Spectrometry (MS) (General Protocol)

  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for small molecules, where the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions. Electrospray Ionization (ESI) is a softer ionization technique often used for more polar or larger molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Conclusion

The structural validation of this compound, in the absence of single-crystal X-ray diffraction data, can be confidently achieved through a combination of spectroscopic methods. While X-ray crystallography provides unparalleled detail of the solid-state structure, NMR, IR, and Mass Spectrometry collectively offer a comprehensive picture of the molecule's connectivity, functional groups, and molecular weight. The predicted spectroscopic data for this compound is consistent with its proposed structure. For unequivocal proof of structure, especially for regulatory purposes in drug development, obtaining experimental data for the specific compound is essential. The protocols and comparative data presented herein provide a robust framework for the structural characterization of this and similar quinoline derivatives.

References

A Comparative Guide to the Reactivity of Ethyl 2-(quinolin-2-YL)acetate and Similar Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of Ethyl 2-(quinolin-2-YL)acetate with other common esters, namely ethyl acetate and ethyl phenylacetate. The comparison focuses on three key reactions relevant to synthetic chemistry and drug development: hydrolysis, Knoevenagel condensation, and Claisen condensation. This document summarizes available quantitative data, provides detailed experimental protocols for further comparative studies, and includes visualizations to illustrate key concepts.

Introduction to this compound

This compound is a heterocyclic compound incorporating a quinoline ring system. The quinoline moiety, being an electron-withdrawing group, is expected to significantly influence the reactivity of the adjacent ester functional group.[1][2] This guide explores the implications of this structural feature on the ester's susceptibility to nucleophilic attack and the acidity of its α-protons, which are critical factors in its chemical behavior.

Comparative Reactivity Analysis

The reactivity of an ester is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The electron-withdrawing nature of the quinoline ring in this compound is predicted to increase both, leading to enhanced reactivity compared to esters with less electron-withdrawing substituents.

Acidity of α-Protons

The acidity of the α-protons is a key determinant of the rate of enolate formation, which is the crucial first step in reactions like the Claisen and Knoevenagel condensations. A lower pKa value indicates a more acidic proton and a more readily formed enolate. The predicted pKa of the α-protons of this compound is significantly lower than that of ethyl acetate and ethyl phenylacetate, suggesting a higher propensity to form an enolate.[3]

Data Presentation: Acidity of α-Protons

EsterStructurepKa of α-Protons (Predicted/Reported)
This compound4.18 ± 0.48 (Predicted)[3]
Ethyl Acetate~25
Ethyl Phenylacetate~22
Hydrolysis

The rate of hydrolysis, both acid and base-catalyzed, is dependent on the electrophilicity of the carbonyl carbon. The electron-withdrawing quinoline ring is expected to make the carbonyl carbon of this compound more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This should result in a faster rate of hydrolysis compared to ethyl acetate and ethyl phenylacetate.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone.[4] The reactivity of the active methylene compound is directly related to the acidity of its α-protons.[5] Given the predicted low pKa of its α-protons, this compound is expected to be a highly reactive substrate in Knoevenagel condensations, likely leading to higher yields and faster reaction rates compared to ethyl acetate and ethyl phenylacetate under similar conditions. The general order of reactivity for active methylene compounds is malononitrile > ethyl cyanoacetate > diethyl malonate.[5]

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[6] The reaction is initiated by the formation of an enolate from one of the esters.[6][7] Due to the high acidity of its α-protons, this compound is expected to readily form an enolate and act as the nucleophilic component in a crossed Claisen condensation with a non-enolizable ester like ethyl benzoate.[8][9][10] Its self-condensation is also expected to be more favorable than that of ethyl acetate.

Experimental Protocols

To obtain direct comparative data, the following experimental protocols are proposed.

Determination of the Rate of Base-Catalyzed Hydrolysis

This experiment will measure the rate constant for the saponification of the esters.

Materials:

  • This compound

  • Ethyl acetate

  • Ethyl phenylacetate

  • Sodium hydroxide (NaOH) solution (standardized, e.g., 0.1 M)

  • Ethanol (solvent)

  • Hydrochloric acid (HCl) solution (for quenching)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Burette, pipettes, conical flasks

Procedure:

  • Prepare equimolar solutions of each ester and NaOH in ethanol.

  • Equilibrate the solutions in a constant temperature bath (e.g., 25 °C).

  • Initiate the reaction by mixing the ester and NaOH solutions. Start a timer immediately.

  • At regular time intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standard HCl solution.

  • Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.

  • Calculate the concentration of the ester at each time point and determine the rate constant using the appropriate integrated rate law for a second-order reaction.[11]

Comparative Yields of Knoevenagel Condensation

This experiment will compare the product yields of the esters in a Knoevenagel condensation with a model aldehyde.

Materials:

  • This compound

  • Ethyl acetate

  • Ethyl phenylacetate

  • Benzaldehyde

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the aldehyde (1 equivalent) and the ester (1 equivalent) in toluene.

  • Add a catalytic amount of piperidine (e.g., 10 mol%).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the limiting reagent), cool the mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography and calculate the isolated yield.[5]

Comparative Yields of Crossed Claisen Condensation

This experiment will compare the yields of the esters in a crossed Claisen condensation with a non-enolizable ester.

Materials:

  • This compound

  • Ethyl acetate

  • Ethyl phenylacetate

  • Ethyl benzoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add the enolizable ester (1 equivalent) to the cooled solution.

  • After stirring for a set time (e.g., 30 minutes), slowly add ethyl benzoate (1 equivalent).

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with dilute aqueous acid.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the β-keto ester product by column chromatography and calculate the isolated yield.[8][12][13]

Mandatory Visualization

G Factors Influencing Ester Reactivity Quinoline Quinoline Ring (Electron-Withdrawing) Ester_Q Ester Group Quinoline->Ester_Q -I Effect -M Effect Alpha_C_Q α-Carbon Ester_Q->Alpha_C_Q Increased Acidity Phenyl Phenyl Ring (Weakly Electron-Withdrawing) Ester_P Ester Group Phenyl->Ester_P -I Effect Alpha_C_P α-Carbon Ester_P->Alpha_C_P Moderate Acidity Ethyl Ethyl Group (Electron-Donating) Ester_E Ester Group Ethyl->Ester_E +I Effect Alpha_C_E α-Carbon Ester_E->Alpha_C_E Lower Acidity

Caption: Factors influencing the reactivity of the esters.

G Experimental Workflow for Comparative Hydrolysis Kinetics prep Prepare Equimolar Solutions of Ester and NaOH equilibrate Equilibrate Solutions at Constant Temperature prep->equilibrate mix Mix Solutions to Initiate Reaction equilibrate->mix sample Withdraw Aliquots at Regular Time Intervals mix->sample quench Quench Reaction with Excess Standard HCl sample->quench titrate Back-titrate with Standard NaOH quench->titrate calculate Calculate Ester Concentration and Rate Constant titrate->calculate compare Compare Rate Constants of Different Esters calculate->compare G Mechanism of Crossed Claisen Condensation Ester1 This compound (Enolizable Ester) Enolate Enolate Formation (Nucleophile) Ester1->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Attack Nucleophilic Attack Enolate->Attack Ester2 Ethyl Benzoate (Non-enolizable Ester) Ester2->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination Product β-Keto Ester Product Elimination->Product

References

Efficacy of Quinoline Derivatives: A Comparative Analysis Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various quinoline derivatives, including those related to Ethyl 2-(quinolin-2-YL)acetate, against established drugs in the fields of oncology, infectious diseases, and inflammation. The data presented is compiled from preclinical studies to offer insights into their potential as therapeutic agents.

Anticancer Activity: Quinoline Derivatives vs. Standard Chemotherapeutics

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. This section compares the in vitro cytotoxicity of novel quinoline derivatives against common cancer cell lines with that of established chemotherapeutic drugs such as Doxorubicin, Cisplatin (CDDP), and Etoposide.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of selected quinoline derivatives compared to standard anticancer drugs. Lower values indicate higher potency.

Compound/DrugCancer Cell LineIC50 (µM)GI50 (µM)Reference DrugReference Drug IC50/GI50 (µM)
Quinoline Derivative 3b MDA-MB-231 (Breast)0.61 ± 0.07-Etoposide> positive control
HeLa (Cervical)0.36 ± 0.05-Etoposide> positive control
SMMC-7721 (Liver)12.49 ± 0.08-Etoposide> positive control
Quinoline Derivative 91b1 AGS (Gastric)4.28 µg/mL-Cisplatin (CDDP)13.00 µg/mL
KYSE150 (Esophageal)4.17 µg/mL-Cisplatin (CDDP)13.2 µg/mL
KYSE450 (Esophageal)1.83 µg/mL-Cisplatin (CDDP)6.83 µg/mL
Quinoline Derivative 5a EGFR kinase0.071-Erlotinib0.080
HER-2 kinase0.031-Lapatinib0.026
Quinoline Derivative 4c MDA-MB-231 (Breast)-< 0.01Doxorubicin0.03
NCI-H460 (Lung)-< 0.01Doxorubicin0.03
SF-268 (CNS)-< 0.01Doxorubicin0.02
Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) [1][2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives or standard drugs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.[1]

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50/GI50 values are determined.

Signaling Pathways in Cancer Targeted by Quinoline Derivatives

Quinoline derivatives often exert their anticancer effects by modulating key signaling pathways. Below are diagrams of the EGFR/HER-2 and ERα/VEGFR-2 pathways, which are common targets.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds HER2 HER2 EGFR->HER2 Dimerizes PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates Quinoline Derivative (e.g., 5a) Quinoline Derivative (e.g., 5a) Quinoline Derivative (e.g., 5a)->EGFR Inhibits Quinoline Derivative (e.g., 5a)->HER2 Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: EGFR/HER-2 signaling pathway and inhibition by quinoline derivatives.

ERa_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLC PLC VEGFR2->PLC Quinoline Derivative Quinoline Derivative Quinoline Derivative->VEGFR2 Inhibits ERα ERα Quinoline Derivative->ERα Inhibits Gene Transcription Gene Transcription ERα->Gene Transcription Estrogen Estrogen Estrogen->ERα PKC PKC PLC->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK->Gene Transcription Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation

Caption: ERα and VEGFR-2 signaling in breast cancer targeted by quinolines.

Antimicrobial Activity: Quinoline Derivatives vs. Ciprofloxacin

Certain quinoline derivatives have been investigated for their antibacterial properties, often drawing comparisons with the widely used fluoroquinolone antibiotic, ciprofloxacin.

Quantitative Comparison of Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) and inhibition zone diameter for a ciprofloxacin derivative against Proteus mirabilis and various fungi, with ciprofloxacin as the reference.

CompoundMicroorganismMIC (µg/mL)Inhibition Zone (mm)Reference DrugReference Drug MIC/Inhibition Zone
Ciprofloxacin Derivative 6c Proteus mirabilis2-Ciprofloxacin-
Ciprofloxacin Derivative 3d Candida albicans32-Ciprofloxacin-
Aspergillus fumigatus32-Ciprofloxacin-
Experimental Protocols

Broth Microdilution Method for MIC Determination [3]

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity: Quinoline Analogues vs. Indomethacin

The anti-inflammatory potential of indole derivatives, structurally related to quinolines, has been evaluated, with indomethacin serving as a common benchmark.

Quantitative Comparison of Anti-inflammatory Effects

The following table compares the in vivo anti-inflammatory activity and ulcerogenic index of an indole derivative with indomethacin.

CompoundEdema Inhibition (%)Selectivity Index (COX-2/COX-1)Ulcer Index
Indole Derivative 4f 90.565.717.3
Indomethacin 86.70.07920.20
Experimental Protocols

Rat Paw Edema Method [4]

  • Animal Model: An acute inflammatory edema is induced in the paw of rats by injecting a phlogistic agent (e.g., carrageenan).

  • Compound Administration: The test compounds or indomethacin are administered to the animals, typically orally or intraperitoneally, before the carrageenan injection.

  • Paw Volume Measurement: The volume of the paw is measured at different time points after the induction of edema using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with that of the control group.

Signaling Pathway in Neuropathic Pain Targeted by Quinoline Derivatives

Some quinoline derivatives have been explored as antagonists of the metabotropic glutamate receptor 5 (mGluR5), a key player in neuropathic pain signaling.

mGluR5_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates PLC PLC mGluR5->PLC Activates Quinoline Derivative Quinoline Derivative Quinoline Derivative->mGluR5 Antagonizes PKC PKC PLC->PKC Activates NMDA Receptor NMDA Receptor PKC->NMDA Receptor Potentiates Glutamate Release Glutamate Release NMDA Receptor->Glutamate Release Enhances Pain Signal Transmission Pain Signal Transmission Glutamate Release->Pain Signal Transmission

Caption: mGluR5 signaling in neuropathic pain and its modulation.

References

A Comparative Guide to the In Vitro Efficacy of Novel Compounds Derived from Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological activities of novel compounds synthesized from the versatile scaffold, Ethyl 2-(quinolin-2-YL)acetate. The data presented herein is a synthesis of reported findings on structurally related quinoline derivatives, offering insights into their potential as anticancer and antimicrobial agents. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development.

Introduction

This compound is a key starting material for the synthesis of a diverse range of quinoline derivatives. The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. By modifying the core structure of this compound, novel compounds with potentially enhanced efficacy and selectivity can be developed. This guide focuses on a comparative analysis of hypothetical, yet representative, novel derivatives to illustrate the structure-activity relationships and guide future drug discovery efforts.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the quantitative data for a series of hypothetical novel compounds derived from this compound. The presented IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are based on reported activities of structurally similar quinoline derivatives and serve as a comparative benchmark.

Table 1: Comparative Anticancer Activity of Novel Quinoline-2-acetate Derivatives

The antiproliferative effects of the synthesized compounds were evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented below.

Compound IDSubstitution Pattern on Quinoline RingTest CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
EQA-01 UnsubstitutedThis compoundHCT-116 (Colon)>1005-FU10.4[1]
EQA-02 4-MethylEthyl 2-(4-methylquinolin-2-yl)acetateMGC-803 (Gastric)8.55-FU6.22[1]
EQA-03 6-BromoEthyl 2-(6-bromoquinolin-2-yl)acetateMCF-7 (Breast)5.25-FU11.1[1]
EQA-04 7-ChloroEthyl 2-(7-chloroquinolin-2-yl)acetateK562 (Leukemia)3.8--
EQA-05 8-MethoxyEthyl 2-(8-methoxyquinolin-2-yl)acetateHepG-2 (Liver)6.5--
EQA-06 6,8-DichloroEthyl 2-(6,8-dichloroquinolin-2-yl)acetateA549 (Lung)2.1--

IC50 values are hypothetical and based on trends observed in similar quinoline derivatives.[1][2][3]

Table 2: Comparative Antimicrobial Activity of Novel Quinoline-2-acetate Derivatives

The antimicrobial efficacy of the compounds was determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDSubstitution Pattern on Quinoline RingTest CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
EQA-01 UnsubstitutedThis compoundStaphylococcus aureus>128Candida albicans>128
EQA-02 4-MethylEthyl 2-(4-methylquinolin-2-yl)acetateStaphylococcus aureus64Candida albicans128
EQA-03 6-BromoEthyl 2-(6-bromoquinolin-2-yl)acetateEscherichia coli32Aspergillus niger64
EQA-04 7-ChloroEthyl 2-(7-chloroquinolin-2-yl)acetatePseudomonas aeruginosa16Candida albicans32
EQA-05 8-MethoxyEthyl 2-(8-methoxyquinolin-2-yl)acetateStaphylococcus aureus8Aspergillus flavus16
EQA-06 6,8-DichloroEthyl 2-(6,8-dichloroquinolin-2-yl)acetateEscherichia coli4Candida albicans8

MIC values are hypothetical and based on trends observed in similar quinoline derivatives.[4][5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and standardization.

MTT Assay for Cytotoxicity Screening

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)[6]

    • MTT solution (5 mg/mL in PBS)[6]

    • Solubilization solution (e.g., DMSO)[6]

    • 96-well plates[6]

    • Microplate reader[6]

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[6]

    • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[6]

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.[7]

    • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6][8]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]

Broth Microdilution Method for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

  • Materials:

    • Bacterial and fungal strains

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi[6]

    • 96-well microtiter plates[6]

    • Bacterial/fungal inoculum standardized to 0.5 McFarland[6]

    • Microplate reader or visual inspection[6]

  • Procedure:

    • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline derivatives in the microtiter plates using the appropriate broth.[6]

    • Inoculum Preparation: Prepare a microbial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.[6]

    • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microbes).[6]

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[6]

    • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[6]

Mandatory Visualization

Diagrams illustrating a key signaling pathway targeted by quinoline derivatives and a typical experimental workflow are provided below.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative (e.g., EQA-06) Quinoline->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline derivatives.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Quinoline Derivatives seed->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilization Solution (DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis: Calculate IC50 read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to the Cross-Reactivity of Ethyl 2-(quinolin-2-YL)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Ethyl 2-(quinolin-2-YL)acetate derivatives represent a promising class of molecules for further development. However, a critical step in the preclinical evaluation of any new chemical entity is the assessment of its cross-reactivity profile. Off-target interactions can lead to adverse drug reactions or unforeseen toxicities, making early-stage screening essential for de-risking drug candidates.

This guide provides a comparative framework for evaluating the cross-reactivity of this compound derivatives. While specific experimental data for this exact series of compounds is not extensively available in public literature, this document presents a standardized approach, including key assays, detailed protocols, and representative data to guide researchers in their investigations. The primary focus is on two critical areas of off-target liability: inhibition of the hERG potassium channel, which is linked to cardiotoxicity, and inhibition of Cytochrome P450 (CYP) enzymes, a major cause of drug-drug interactions.[3][4]

Comparative Cross-Reactivity Data

Assessing the inhibitory potential of compounds against a panel of common off-targets is crucial. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of a compound required to inhibit 50% of the target's activity. Lower IC50 values signify higher potency. The following table presents hypothetical, yet representative, data for a series of this compound derivatives against critical cardiac and metabolic targets.

DerivativeTargetAssay TypeResult (IC50)
EQA-001 (Parent)hERG ChannelPatch Clamp> 50 µM
CYP3A4Fluorogenic25 µM
CYP2D6LC-MS/MS> 50 µM
EQA-002 (7-Bromo)hERG ChannelPatch Clamp15 µM
CYP3A4Fluorogenic18 µM
CYP2D6LC-MS/MS42 µM
EQA-003 (8-Hydroxy)hERG ChannelPatch Clamp> 50 µM
CYP3A4Fluorogenic8 µM
CYP2D6LC-MS/MS12 µM

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable cross-reactivity data. Below are methodologies for the key assays cited.

hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) critical for cardiac repolarization.[5] Inhibition of this channel can prolong the QT interval, increasing the risk of fatal cardiac arrhythmias like Torsades de Pointes.[5] Therefore, hERG screening is a mandatory part of preclinical safety evaluation.[5]

Principle: This assay directly measures the flow of ions through the hERG channel in a cell membrane using electrophysiology.[3] The whole-cell patch-clamp technique is the gold standard, and automated systems (e.g., QPatch, SyncroPatch) allow for higher throughput screening.[3][5] The effect of a test compound is determined by measuring the reduction in the hERG tail current.[5]

Methodology:

  • Cell Line: HEK-293 cells stably expressing the hERG channel are used.[3]

  • Preparation: Cells are cultured and prepared for the automated patch-clamp system according to the manufacturer's instructions.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the hERG current. A typical protocol involves:

    • Holding the cell at a potential of -80 mV.

    • Applying a depolarizing pulse to +20 mV to activate the channels.

    • Repolarizing the membrane to -50 mV to elicit the characteristic tail current, which is the primary measurement for assessing hERG blockade.[5]

  • Compound Application:

    • A stable baseline hERG current is recorded in an extracellular vehicle solution.

    • The test compound (e.g., EQA derivatives) is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).[3]

    • The effect of the compound is allowed to reach a steady state at each concentration.

  • Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG blocker (e.g., E-4031) as a positive control are run to ensure assay validity.[3]

  • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the vehicle control.[5] An IC50 value is then determined by fitting the concentration-response data to a sigmoid curve.

Cytochrome P450 (CYP) Isoform Inhibition Assay

Cytochrome P450 enzymes are a superfamily of proteins primarily found in the liver that are responsible for the metabolism of the majority of drugs.[4][6] Inhibition of a specific CYP isoform by one drug can alter the metabolism of a co-administered drug, leading to potential toxicity or loss of efficacy.[7]

Principle: This assay measures the ability of a test compound to inhibit the activity of major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2).[7] The activity is monitored by measuring the formation of a specific metabolite from an isoform-specific probe substrate using either fluorometric detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

Methodology:

  • Enzyme Source: Pooled human liver microsomes (HLM), which contain a full complement of CYP enzymes, are typically used as they are considered the "gold standard" for in vitro DDI studies.[7]

  • Reaction Mixture: For each CYP isoform, a reaction mixture is prepared containing HLM, a specific probe substrate, and a NADPH-regenerating system in a phosphate buffer.

  • Compound Incubation: The test compound is added to the reaction mixture at a range of concentrations (typically a 7- or 8-point curve starting at 100 µM).[7]

  • Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Controls: A vehicle control (no test compound) is used to determine 100% enzyme activity. A known potent inhibitor for each isoform is used as a positive control.[6]

  • Metabolite Quantification: The samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of the specific metabolite.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The percent inhibition is calculated for each concentration, and the resulting data is used to determine the IC50 value.[4]

Visualizations: Workflows and Pathways

Diagrams help clarify complex processes and relationships, providing an at-a-glance understanding of the experimental flow and biological mechanisms.

G cluster_workflow Cross-Reactivity Screening Workflow start_end start_end process process decision decision output output Start Start: EQA Derivative Synthesis PrimaryScreen Primary Screening (e.g., Target Receptor) Start->PrimaryScreen HitIdentified Active Hit Identified? PrimaryScreen->HitIdentified LeadSeries Lead Series HitIdentified->LeadSeries Yes Stop Stop: Inactive HitIdentified->Stop No SafetyScreen Safety & Cross-Reactivity Screening LeadSeries->SafetyScreen hERG hERG Assay (Patch Clamp) SafetyScreen->hERG CYP CYP450 Panel (LC-MS/MS) SafetyScreen->CYP RiskAssess Acceptable Risk Profile? hERG->RiskAssess CYP->RiskAssess LeadOpt Lead Optimization RiskAssess->LeadOpt Yes Discard High Risk: Discard or Redesign RiskAssess->Discard No

Caption: General workflow for screening and assessing the cross-reactivity of new chemical entities.

G cluster_pathway Simplified hERG Channel Blockade Pathway channel channel state state effect effect drug drug hERG hERG (Kv11.1) Channel Repolarization Cardiac Repolarization hERG->Repolarization enables ReducedCurrent Reduced K+ Efflux hERG->ReducedCurrent AP Normal Action Potential Duration Repolarization->AP ProlongedAP Prolonged Action Potential Duration Repolarization->ProlongedAP QT Normal QT Interval AP->QT EQA EQA Derivative Block hERG Channel Blockade EQA->Block Block->hERG inhibits ReducedCurrent->Repolarization impairs ProlongedQT QT Interval Prolongation ProlongedAP->ProlongedQT

Caption: Mechanism of drug-induced QT prolongation via hERG channel blockade.

References

A Comparative Analysis of the Biological Activity of Quinoline Acetates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of quinoline acetates, supported by experimental data. Quinoline acetates, a subclass of quinoline derivatives, have garnered significant interest for their potential therapeutic applications, demonstrating a range of biological effects including anticancer, antimicrobial, and anti-inflammatory properties.

This guide summarizes quantitative data from various studies, presents detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways to offer a comprehensive overview of the current landscape of quinoline acetate research.

Comparative Biological Activity Data

The biological activity of quinoline acetates and their derivatives varies significantly with their structural modifications. The following tables summarize the quantitative data from several studies, providing a comparative look at their efficacy in different biological assays.

Anticancer Activity

The anticancer potential of quinoline acetates is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Quinoline-4-carboxylic acid derivatives
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid[1]MCF-7 (Breast)Reported as highly active (82.9% growth reduction)
2,4-Disubstituted quinoline derivatives
7-chloro-4-quinolinylhydrazone derivative[2]SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³
Quinoline-based 1,2,3-triazoles
Compound 12d[3]HePG-2 (Liver), Caco-2 (Colorectal)Not specified, but noted as highly active
2-Phenylquinoline-4-carboxylic acid derivatives
Compound 5a4[4]S. aureus64 µg/mL (MIC)
Compound 5a7[4]E. coli128 µg/mL (MIC)
Antimicrobial Activity

The antimicrobial efficacy of quinoline acetates is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

Compound ID/ReferenceBacterial StrainMIC (µg/mL)
2-Phenyl-quinoline-4-carboxylic acid derivatives
Compound 5a4[4]Staphylococcus aureus64
Compound 5a7[4]Escherichia coli128
Quinolone coupled hybrid 5d [5]Various G+ and G- strains0.125 - 8
Novel quinoline derivatives [6]Bacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50
Facilely accessible quinoline derivatives [3]MRSA, MRSE, VRE1.5 - 12
Anti-inflammatory Activity

The anti-inflammatory properties of quinoline acetates are often assessed by their ability to inhibit inflammatory mediators or enzymes, with IC50 values indicating their potency.

Compound ID/ReferenceAssayIC50 (µM)
Quinoline-4-carboxylic acid [5]LPS-induced inflammation in RAW264.7 cellsNoted as having appreciable anti-inflammatory affinities
Quinoline-3-carboxylic acid [5]LPS-induced inflammation in RAW264.7 cellsNoted as having appreciable anti-inflammatory affinities
Quinoline derivatives with pyrazole scaffold [7]COX-2 Inhibition0.1 - 0.11

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are detailed protocols for the key assays cited in the evaluation of quinoline acetates.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the quinoline acetate compounds and incubate for 24-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum : Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution : Perform a two-fold serial dilution of the quinoline acetate compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation : Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

  • Reagent Preparation : Prepare the assay buffer, heme, and COX-2 enzyme solution.

  • Inhibitor Incubation : Add the quinoline acetate compound (test inhibitor) and a known COX-2 inhibitor (control) to respective wells, followed by the COX-2 enzyme. Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Detection : Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as ELISA or a fluorometric assay.

  • Data Analysis : Calculate the percentage of COX-2 inhibition and determine the IC50 value of the test compound.

Signaling Pathways and Experimental Workflows

The biological effects of quinoline acetates are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, created using Graphviz, illustrate some of the key pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Quinoline Acetates characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX-2) characterization->anti_inflammatory pathway Signaling Pathway Analysis anticancer->pathway anti_inflammatory->pathway in_vivo In Vivo Animal Models pathway->in_vivo

Caption: A general experimental workflow for the synthesis and biological evaluation of quinoline acetates.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ext_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) ext_stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degradates IkB_NFkB IκB NF-κB IkB:s->IkB_NFkB:n NFkB NF-κB (p50/p65) NFkB:s->IkB_NFkB:n NFkB_n NF-κB (p50/p65) IkB_NFkB->NFkB_n Translocates quinoline Quinoline Acetates quinoline->IKK Inhibits DNA DNA NFkB_n->DNA Binds to promoter genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->genes

Caption: The NF-κB signaling pathway, a common target for anti-inflammatory agents.

MAPK_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factors (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor Ras Ras receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocates quinoline Quinoline Acetates quinoline->receptor Inhibits transcription_factors Transcription Factors (e.g., c-Myc, AP-1) ERK_n->transcription_factors Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation and a target for anticancer drugs.

Conclusion

Quinoline acetates represent a versatile scaffold with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications. The presented data highlights the significant biological activity of various derivatives, though a direct, comprehensive comparison across a wide range of acetates is an area for future research. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to further explore and develop this promising class of compounds for therapeutic use. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of quinoline acetates for specific biological targets.

References

A Comparative Guide to the Synthesis and Potential Applications of Ethyl 2-(quinolin-2-YL)acetate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the synthesis and potential applications of Ethyl 2-(quinolin-2-YL)acetate and its structural isomers and analogs. The information is intended for researchers, scientists, and drug development professionals to facilitate reproducible experimentation and inform the selection of appropriate compounds for further investigation.

Data Presentation: Synthesis of Quinolone Acetate Derivatives

The following table summarizes the synthesis methods, reaction conditions, and yields for this compound and its related compounds. This data is compiled from various studies to provide a comparative overview of their synthetic accessibility.

CompoundSynthesis MethodReagentsSolventReaction TimeYield (%)Reference
This compound Inferred from related syntheses2-Chloroquinoline, Ethyl acetate, BaseNot specifiedNot specifiedNot specified-
Ethyl 2-(quinolin-8-yloxy)acetate Conventional Heating8-Hydroxyquinoline, Ethyl chloroacetate, K2CO3Dry Acetone8 - 18 hours90%[1][2]
Microwave Irradiation8-Hydroxyquinoline, Ethyl chloroacetate, K2CO3Not specifiedMinutesHigh[3]
Ultrasound Irradiation8-Hydroxyquinoline, Ethyl chloroacetate, K2CO3Not specifiedMinutesHigh[3]
Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate Stirring at Room Temp.2-methyl-3(H)-4-quinazolinone, Ethyl chloroacetate, NaHNot specifiedNot specifiedHigh-
Ethyl 2-(12-oxo-10,12-dihydroisoindolo[1,2-b]quinazolin-10-yl)acetate One-pot cascade processethyl (E)-3-(2-aminophenyl)acrylate, 2-formylbenzonitrile, Cs2CO3Acetonitrile24 hours24%[4]

Experimental Protocols

Detailed methodologies for the synthesis of key compounds are provided below to ensure the reproducibility of the experiments.

Protocol 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate (Conventional Method)

This protocol is based on the established Williamson ether synthesis.[1][2]

Materials:

  • 8-Hydroxyquinoline (0.01 mol)

  • Ethyl chloroacetate (0.015 mol)

  • Anhydrous Potassium Carbonate (K2CO3) (0.015 mol)

  • Dry Acetone (50 ml)

  • Ether

  • 10% Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate

Procedure:

  • A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed for 8 to 18 hours.[1][2]

  • After cooling, the residual mass is triturated with cold water to remove potassium carbonate.

  • The product is extracted with ether.

  • The ether layer is washed with 10% sodium hydroxide solution followed by water.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is purified by recrystallization from ethanol to yield colorless block-like crystals.[1]

Protocol 2: Comparative Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate (Microwave and Ultrasound Methods)

These methods offer a green and efficient alternative to conventional heating.[3]

Materials:

  • Substituted 8-hydroxy quinoline

  • Chloroethylacetate

Procedure:

  • Microwave-assisted synthesis: The reactants are subjected to microwave irradiation. This method significantly reduces the reaction time to a few minutes and generally results in high yields.[3]

  • Ultrasound-assisted synthesis: The reaction is carried out under ultrasound irradiation, which also leads to a reduction in reaction time and an improvement in yield compared to conventional methods.[3]

Protocol 3: Synthesis of Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate

This procedure outlines the synthesis of a quinazolinone analog.

Materials:

  • 2-methyl-3(H)-4-quinazolinone

  • Ethyl chloroacetate

  • Sodium Hydride (NaH)

Procedure:

  • 2-methyl-3(H)-4-quinazolinone is treated with ethyl chloroacetate in the presence of sodium hydride.

  • The reaction is completed by stirring at room temperature.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the synthesis and potential biological action of this compound and its derivatives.

Synthesis_Workflow cluster_conventional Conventional Synthesis cluster_modern Modern Synthesis Methods cluster_mw Microwave cluster_us Ultrasound Reactants_C 8-Hydroxyquinoline + Ethyl Chloroacetate + K2CO3 Reflux_C Reflux in Dry Acetone (8-18h) Reactants_C->Reflux_C Workup_C Workup & Purification Reflux_C->Workup_C Product_C Ethyl 2-(quinolin-8-yloxy)acetate (Yield: 90%) Workup_C->Product_C Reactants_MW Reactants Microwave Microwave Irradiation (minutes) Reactants_MW->Microwave Product_MW High Yield Microwave->Product_MW Reactants_US Reactants Ultrasound Ultrasound Irradiation (minutes) Reactants_US->Ultrasound Product_US High Yield Ultrasound->Product_US

Caption: Comparative workflow of conventional vs. modern synthesis methods.

Antimicrobial_Mechanism cluster_cell Bacterial Cell cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Quinoline Quinoline Derivative (e.g., this compound) DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase Inhibition ATP_Synthase ATP Synthase Quinoline->ATP_Synthase Inhibition Other_Enzymes Other Essential Enzymes Quinoline->Other_Enzymes Inhibition DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication ATP_Production Disruption of ATP Production ATP_Synthase->ATP_Production Metabolic_Disruption Metabolic Disruption Other_Enzymes->Metabolic_Disruption Death Bacterial Cell Death DNA_Replication->Death ATP_Production->Death Metabolic_Disruption->Death

Caption: Postulated antimicrobial mechanism of quinoline derivatives.

Discussion on Reproducibility and Comparison

The reproducibility of the synthesis of Ethyl 2-(quinolin-8-yloxy)acetate is well-documented, with conventional heating methods yielding up to 90%.[1] Microwave and ultrasound-assisted methods are reported to be faster and also provide high yields, making them attractive for rapid synthesis.[3] For Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate, a high-yield synthesis at room temperature is reported, suggesting a straightforward and reproducible protocol.

While a specific, reproducible protocol with a reported yield for this compound is not detailed in the provided search results, its synthesis can be inferred from the general reactivity of halo-quinolines with active methylene compounds. The choice between these compounds would depend on the desired substitution pattern on the quinoline ring and the specific biological application.

In terms of performance, quinoline derivatives are known for their broad-spectrum antimicrobial activity.[5][6][7][8][9] The proposed mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase or disruption of cellular energy production by targeting ATP synthase.[6] The selection of a particular derivative for drug development would necessitate further studies to determine its specific molecular target, efficacy, and toxicity profile. The quinazolinone and isoindoloquinazolinone alternatives represent different heterocyclic scaffolds that may offer distinct biological activities and patentability.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Ethyl 2-(quinolin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step guidance for the safe disposal of Ethyl 2-(quinolin-2-YL)acetate, a compound that requires careful handling due to its potential hazards. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Regulatory Context

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. The quinoline functional group, a component of this compound, is associated with mutagenic and carcinogenic properties and is toxic to aquatic life with long-lasting effects[2][3][4][5][6]. Consequently, this compound must be treated as hazardous waste.

The disposal of hazardous waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA)[7]. Many states have their own, often more stringent, regulations that must also be followed[2]. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable federal, state, and local regulations.

Quantitative Data Summary

IdentifierValue
CAS Number5100-57-2[1][8][9]
Molecular FormulaC13H13NO2[1][8]
Molecular Weight215.25[1][8]

Experimental Protocol: Disposal of this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A laboratory coat.

    • Closed-toe shoes.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Collect waste in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Place the absorbent material into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • For large spills, contact your institution's EHS department immediately.

4. Final Disposal:

  • The primary recommended method for the final disposal of this compound is through an approved industrial combustion plant (incineration)[1].

  • Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal contractor. Your EHS department will typically coordinate this.

  • Complete all necessary waste manifest forms accurately and retain copies for your records, as required by law.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate and Collect Waste in a Labeled Container A->B D Step 4: Store Waste Container in a Designated Area B->D C Step 3: Manage Spills with Inert Absorbent Material C->B Spill Cleanup Waste E Step 5: Arrange for Pickup by Licensed Disposal Contractor D->E F Step 6: Complete and Retain Waste Manifest E->F G Final Disposal: Incineration at an Approved Facility F->G

References

Handling Ethyl 2-(quinolin-2-YL)acetate: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information

This document provides a procedural guide for the safe handling and disposal of Ethyl 2-(quinolin-2-YL)acetate in a laboratory setting. Due to the limited availability of specific safety data, a conservative approach is recommended.

Hazard Identification and Precautionary Measures

Based on the data for Ethyl 2-(quinolin-3-yl)acetate, this compound is anticipated to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to handle it with appropriate personal protective equipment and in a well-ventilated area.

Precautionary Statements: [1]

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE CategoryRecommendation
Eye and Face Protection Chemical safety goggles or a face shield are mandatory.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and replaced if damaged.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator may be necessary.
Body Protection A lab coat or chemical-resistant apron should be worn.

Operational Plan: From Receipt to Disposal

A systematic approach ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a locked cabinet or area with restricted access.[1]

Handling and Use
  • All handling of this compound should be conducted in a certified chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

Spill Management
  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE before attempting to clean up.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Prevent the spill from entering drains or waterways.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical advice if irritation occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including empty containers and contaminated absorbents, in a clearly labeled, sealed, and chemical-resistant container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[1] Do not dispose of it down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data

PropertyValueSource
Boiling Point 160 °C at 3 Torr[2]
Molecular Formula C13H13NO2[3]
Molecular Weight 215.25 g/mol [3]

Experimental Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a research setting, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Risk Assessment PPE Don PPE RiskAssessment->PPE FumeHood Prepare Fume Hood PPE->FumeHood Weighing Weighing FumeHood->Weighing Reaction Reaction Setup Weighing->Reaction Monitoring Monitoring Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Spill Spill Monitoring->Spill Exposure Exposure Monitoring->Exposure WasteCollection Waste Collection Quenching->WasteCollection Decontamination Decontaminate Glassware WasteCollection->Decontamination Disposal Hazardous Waste Disposal Decontamination->Disposal SpillCleanup Spill Cleanup Spill->SpillCleanup FirstAid First Aid Exposure->FirstAid

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.